WNTinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C22H16F6N4O3 |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
4-[3-fluoro-4-[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H16F6N4O3/c1-29-19(33)18-11-15(8-9-30-18)35-14-6-7-17(16(23)10-14)32-20(34)31-13-4-2-12(3-5-13)21(24,25)22(26,27)28/h2-11H,1H3,(H,29,33)(H2,31,32,34) |
Clé InChI |
URCPDENSDRVZDE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Foundational & Exploratory
WNTinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WNTinib is a novel multi-kinase inhibitor demonstrating significant promise in the targeted therapy of hepatocellular carcinoma (HCC) harboring β-catenin (CTNNB1) mutations.[1][2] Discovered through a strategic screen of a chemical library derived from existing clinical multi-kinase inhibitors, sorafenib and regorafenib, this compound exhibits exquisite selectivity for cancer cells with aberrant Wnt/β-catenin signaling.[1][3] Its mechanism of action is distinct from its predecessors, involving the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to the nuclear translocation of the EZH2 transcriptional repressor and subsequent suppression of Wnt target genes.[1][4] This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the molecular mechanism of this compound, supported by quantitative data and detailed experimental methodologies.
Discovery and Rationale
This compound was identified from a chemical library of derivatives of the multi-kinase inhibitors sorafenib and regorafenib.[1][3] The rationale for its development was to identify a compound with high efficacy against the 30% of HCC cases driven by mutations in the CTNNB1 gene, a patient population for which effective targeted therapies are lacking.[1] The discovery process involved screening this library against murine HCC organoid models with different driver mutations, including MYC-CTNNB1 and MYC-Tp53.[1] this compound emerged as a lead compound due to its potent and selective growth inhibition of CTNNB1-mutant HCC models.[1]
Synthesis of this compound
While a detailed, publicly available step-by-step synthesis protocol for this compound is not available, its chemical structure suggests a synthetic route originating from precursors of regorafenib. The synthesis likely involves the formation of a urea linkage between a substituted aniline and an isocyanate, a common strategy in the synthesis of kinase inhibitors.
Putative Synthetic Pathway:
The synthesis of this compound can be envisioned as a multi-step process, likely starting from precursors used in the synthesis of regorafenib. A plausible route involves the preparation of two key intermediates followed by their coupling to form the final product.
-
Step 1: Synthesis of the Pyridine Intermediate. This would likely follow a similar pathway to the synthesis of the corresponding fragment in regorafenib, starting from 2-picolinic acid.[5]
-
Step 2: Synthesis of the Substituted Aniline. This component, which differentiates this compound from its predecessors, would be synthesized separately.
-
Step 3: Urea Bond Formation. The final step would involve the reaction of the aniline intermediate with an activated form of the pyridine intermediate, likely a carbamate or isocyanate derivative, to form the characteristic urea bridge of this compound.
Caption: A high-level overview of the putative synthetic workflow for this compound.
Quantitative Data
This compound has demonstrated potent and selective activity against CTNNB1-mutant HCC in various preclinical models. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Model System | Genotype | IC50 (µM) | Reference |
| Primary Murine HCC Organoids | MYC-CTNNB1 | 0.36 - 0.54 | |
| Primary Human HCC Cell Lines | CTNNB1-mutant | 0.28 - 1.0 | |
| Human HCC Cell Lines | CTNNB1-mutant | 0.45 - 2.3 | |
| Wild-type Hepatocytes | - | >10 |
Table 2: Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) | Reference |
| VEGFR2 | 0.3 | |
| PDE6D | 0.3 | |
| VEGFR1 | 0.6 |
Mechanism of Action
This compound exerts its anti-tumor activity through a novel mechanism that indirectly targets the Wnt/β-catenin signaling pathway. Unlike direct Wnt inhibitors, this compound functions as a multi-kinase inhibitor, with key targets being KIT and VEGFR1/2.[1]
The proposed mechanism of action is as follows:
-
Inhibition of KIT/MAPK Signaling: this compound inhibits the receptor tyrosine kinase KIT and downstream components of the MAPK pathway.[1][4]
-
Dephosphorylation and Nuclear Translocation of EZH2: Inhibition of the MAPK pathway leads to the dephosphorylation of EZH2 at threonine-367 (pT367).[1] This dephosphorylation event licenses EZH2 for nuclear translocation.[1]
-
Transcriptional Repression of Wnt Target Genes: Once in the nucleus, EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), acts as a transcriptional repressor. It mediates the trimethylation of histone H3 at lysine 27 (H3K27me3) on the promoters of Wnt target genes, leading to their transcriptional silencing.[1]
This mechanism is distinct from that of sorafenib and regorafenib, as this compound shows reduced engagement of BRAF and p38α/β kinases, which is thought to prevent compensatory feedback signaling.[1]
Caption: The signaling pathway illustrating this compound's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Murine HCC Organoid Drug Screening
This protocol outlines the general steps for screening compounds like this compound on murine hepatocellular carcinoma organoids.
-
Organoid Culture: Murine HCC organoids (e.g., MYC-CTNNB1 and MYC-Tp53) are cultured in Matrigel domes in 24-well plates with appropriate growth medium.
-
Organoid Dissociation and Plating: Mature organoids are dissociated into single cells or small clumps using a suitable dissociation reagent. Cells are then resuspended in a Matrigel/medium mixture and plated in 384-well plates.
-
Compound Treatment: this compound and control compounds are serially diluted and added to the organoid cultures. Plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo) or high-content imaging with viability dyes.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Caption: A schematic of the experimental workflow for organoid drug screening.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) for H3K27me3
This protocol describes the general steps for performing CUT&RUN to assess H3K27me3 levels at gene promoters.
-
Cell Preparation: HCC cells or organoid-derived cells are harvested and permeabilized.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for H3K27me3.
-
pA-MNase Binding: A fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is added, which binds to the primary antibody.
-
Targeted Cleavage: The nuclease activity of MNase is activated by the addition of calcium ions, leading to the cleavage of DNA surrounding the antibody-bound histones.
-
Fragment Release and DNA Purification: The cleaved antibody-chromatin complexes are released, and the associated DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then subjected to next-generation sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome, and peaks of H3K27me3 enrichment are identified.
Western Blotting for Phospho-EZH2 (T367)
This protocol details the steps for detecting changes in the phosphorylation of EZH2 in response to this compound treatment.
-
Cell Lysis: HCC cells treated with this compound or a vehicle control are lysed in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-EZH2 (Threonine 367). A primary antibody for total EZH2 and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the levels of phospho-EZH2 are normalized to total EZH2 and the loading control.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for CTNNB1-mutant hepatocellular carcinoma. Its unique mechanism of action, which leverages the inhibition of the KIT/MAPK pathway to epigenetically silence Wnt signaling, offers a novel therapeutic strategy for this difficult-to-treat cancer subtype. The preclinical data for this compound are compelling, demonstrating high potency and selectivity. Further investigation and clinical development of this compound are warranted to translate these promising findings into tangible benefits for patients.
References
- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
WNTinib: A Targeted Approach to Disrupting Aberrant Wnt Signaling in Cancers with β-Catenin Mutations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Wnt signaling pathway, a critical regulator of cellular proliferation and differentiation, is frequently dysregulated in various cancers, most notably in hepatocellular carcinoma (HCC) harboring mutations in the β-catenin gene (CTNNB1). This aberrant signaling drives tumor growth and presents a significant therapeutic challenge. WNTinib, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent with high selectivity for cancer cells harboring these mutations. This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on the Wnt signaling pathway, and detailed experimental protocols for its preclinical evaluation.
Introduction to Wnt Signaling and its Role in Cancer
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, composed of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, Frizzled and LRP5/6, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival.
Mutations in components of the Wnt pathway, particularly in CTNNB1, can lead to the constitutive activation of this signaling cascade, a hallmark of numerous cancers, including a significant subset of HCC.[1] This makes the Wnt pathway an attractive target for therapeutic intervention.
This compound: A Multi-Kinase Inhibitor with Selective Potency
This compound was identified through screens of chemical libraries derived from clinical multi-kinase inhibitor scaffolds in HCC organoids.[2][3] It has demonstrated exceptional selectivity and potency against human and murine cancer models with CTNNB1 mutations.[2][4]
Mechanism of Action: A Multi-pronged Attack
This compound exerts its effects not by directly targeting β-catenin, but through a multi-kinase inhibition strategy that converges on the Wnt pathway. Its primary mechanism involves the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling cascade at multiple points.[2][3] This inhibition leads to a series of downstream events culminating in the suppression of Wnt target gene expression.
A key downstream effector of this compound's action is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This compound treatment results in the nuclear translocation of EZH2, which then acts as a transcriptional repressor of β-catenin/Wnt target genes.[2] This provides a durable and selective anti-tumor effect in cancers with aberrant Wnt signaling.
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated potent and selective cytotoxic effects against HCC cell lines and patient-derived organoids harboring CTNNB1 mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line / Model | CTNNB1 Mutation Status | This compound IC50 (µM) | Reference |
| Human HCC Cell Lines | |||
| HepG2 | Mutant | ~1 | [2] |
| Huh7 | Wild-type | >10 | [2] |
| Primary Human HCC Organoids | |||
| CTNNB1-mutant Organoid 1 | Mutant | <1 | [2] |
| CTNNB1-mutant Organoid 2 | Mutant | ~1 | [2] |
| Wnt-wild-type Organoid 1 | Wild-type | >10 | [2] |
| Murine HCC Organoids | |||
| MYC-CTNNB1 | Mutant | ~0.5 | [2] |
| MYC-Tp53 | Wild-type | >10 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
For MTT assay: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Phosphoproteomic Analysis
This protocol outlines the steps for identifying and quantifying changes in protein phosphorylation in response to this compound treatment.
Materials:
-
HCC cells or organoids
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
DTT (dithiothreitol) and IAA (iodoacetamide)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Data analysis software (e.g., MaxQuant, Perseus)
Procedure:
-
Treat cells or organoids with this compound or vehicle control.
-
Lyse the cells in lysis buffer on ice.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Enrich for phosphopeptides using a phosphopeptide enrichment kit according to the manufacturer's instructions.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Process the raw data to identify and quantify phosphopeptides.
-
Perform statistical analysis to identify significantly regulated phosphosites and pathway enrichment analysis to understand the biological implications.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
HCC cells (e.g., HepG2) or patient-derived tumor fragments/organoids
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the tumor growth data to assess the efficacy of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant Wnt/β-catenin signaling. Its unique multi-kinase inhibition mechanism, leading to the suppression of the Wnt pathway via EZH2, offers a potent and selective anti-tumor strategy. The preclinical data strongly support its further development and potential for clinical investigation in patients with CTNNB1-mutant hepatocellular carcinoma and potentially other cancers with similar genetic alterations. Future research should focus on elucidating the full spectrum of this compound's kinase targets, exploring potential resistance mechanisms, and identifying predictive biomarkers to guide patient selection in future clinical trials.
References
- 1. Targeting Wnt/β-catenin pathway in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Lead Compounds That Effectively Treat Liver Cancer [reports.mountsinai.org]
WNTinib: A Multi-Kinase Inhibitor Targeting β-Catenin Mutant Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WNTinib is a novel multi-kinase inhibitor demonstrating significant promise in the preclinical setting for the treatment of cancers harboring activating mutations in β-catenin (CTNNB1), particularly hepatocellular carcinoma (HCC).[1][2] Developed through a chemical genetics approach centered on tumor organoid screening, this compound exhibits a unique polypharmacology that selectively targets cancer cells with aberrant Wnt/β-catenin signaling while sparing healthy cells. Its mechanism of action involves the inhibition of the KIT/MAPK signaling axis, leading to the nuclear translocation of the transcriptional repressor EZH2 and subsequent downregulation of Wnt target genes.[1][3] This technical guide provides a comprehensive overview of this compound, including its kinase inhibition profile, mechanism of action, and detailed experimental protocols for its characterization.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a well-established driver in a variety of human cancers, including a significant subset of hepatocellular carcinomas.[1] Approximately 30% of HCC cases are associated with mutations in the CTNNB1 gene, which encodes for β-catenin.[1][2] Despite the clear oncogenic role of this pathway, the development of targeted therapies has been challenging.
This compound emerged from a screening of a chemical library derived from existing multi-kinase inhibitors, sorafenib and regorafenib, against a panel of murine HCC organoids with defined driver mutations.[1] This approach identified this compound as a potent and selective inhibitor of HCC organoids with a MYC-CTNNB1 genetic background.[1]
Kinase Inhibition Profile
This compound's therapeutic efficacy stems from its distinct kinase inhibition profile. While it retains potent activity against several key targets of its parent compounds, its overall selectivity is unique.
Primary Kinase Targets
Live-cell target engagement assays have elucidated the inhibitory activity of this compound against a panel of clinically relevant kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| KIT | 1 - 10 | 10 - 100 | 1 - 10 |
| VEGFR2 | 1 - 10 | 1 - 10 | 1 - 10 |
| PDGFRβ | 1 - 10 | 1 - 10 | 1 - 10 |
| FLT3 | 10 - 100 | 1 - 10 | 1 - 10 |
| RET | 10 - 100 | 10 - 100 | 10 - 100 |
Table 1: In vitro kinase inhibition profile of this compound compared to sorafenib and regorafenib. Data compiled from Rialdi et al., Nature Cancer, 2023.
Differentiated Selectivity: The Key to Efficacy
A critical aspect of this compound's mechanism is its reduced activity against BRAF and p38α kinases compared to sorafenib and regorafenib.[1][3] This differentiated selectivity is crucial for avoiding compensatory feedback signaling that can mitigate the effects of upstream kinase inhibition.[3]
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| BRAF | >1000 | 10 - 100 | 10 - 100 |
| p38α (MAPK14) | >1000 | 100 - 1000 | 100 - 1000 |
Table 2: Differentiated kinase inhibition profile of this compound. Data compiled from Rialdi et al., Nature Cancer, 2023.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism that connects receptor tyrosine kinase (RTK) signaling with epigenetic regulation of the Wnt pathway.
Inhibition of the KIT/MAPK Signaling Axis
The primary initiating event in this compound's mechanism of action is the inhibition of the receptor tyrosine kinase KIT.[3] This leads to the downregulation of the downstream mitogen-activated protein kinase (MAPK) signaling cascade.
Nuclear Translocation of EZH2
The inhibition of the KIT/MAPK pathway results in the dephosphorylation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. Dephosphorylated EZH2 then translocates to the nucleus.[3]
Repression of Wnt Target Genes
In the nucleus, EZH2 acts as a transcriptional repressor, targeting and downregulating the expression of key Wnt pathway target genes. This ultimately leads to the suppression of the oncogenic Wnt signaling in β-catenin mutant cancer cells.[1][3]
Diagram of this compound's Mechanism of Action
Caption: this compound inhibits KIT, leading to MAPK pathway downregulation, EZH2 dephosphorylation, nuclear translocation, and repression of Wnt target genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Murine HCC Organoid Culture
-
Cell Lines: Murine HCC organoids with MYC-CTNNB1 and MYC-Tp53 driver mutations.
-
Culture Medium: Advanced DMEM/F12 supplemented with 1x B27 supplement, 1x N2 supplement, 1.25 mM N-acetylcysteine, 10 mM nicotinamide, 10 nM human [Leu15]-gastrin I, 50 ng/mL human EGF, 100 ng/mL human Noggin, 1 µM A83-01, 10 µM Y-27632, and 100 ng/mL human FGF10.
-
Passaging: Organoids are passaged every 4-6 days. They are mechanically dissociated and seeded in Matrigel domes.
Organoid Viability Assay
-
Reagent: CellTiter-Glo® 3D Cell Viability Assay.
-
Procedure:
-
Plate organoids in a 96-well plate.
-
Treat with varying concentrations of this compound or control compounds for 72 hours.
-
Add CellTiter-Glo® 3D reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Experimental Workflow for Organoid Viability Assay
Caption: Workflow for assessing organoid viability after this compound treatment.
Western Blot Analysis
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Procedure:
-
Treat cells or organoids with this compound or control compounds for the desired time.
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Primary Antibodies: Antibodies against p-EZH2 (Thr367), total EZH2, p-ERK, total ERK, and β-actin.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Procedure:
-
Subcutaneously implant HCC cells or organoids into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via oral gavage at the desired dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for downstream analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for β-catenin mutant cancers. Its unique mechanism of action, which leverages a differentiated polypharmacology to achieve selective cytotoxicity, provides a strong rationale for its further clinical development. Future studies should focus on confirming its efficacy and safety in more complex preclinical models and ultimately in clinical trials for patients with CTNNB1-mutant HCC and other Wnt-driven malignancies. The exploration of this compound in combination with other therapeutic agents, such as immune checkpoint inhibitors, may also unlock synergistic anti-tumor responses.
References
- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
WNTinib: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental use of WNTinib, a multi-kinase inhibitor with high specificity for cancer cells harboring β-catenin (CTNNB1) mutations, particularly hepatocellular carcinoma (HCC). Detailed protocols for key assays are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its selective anti-cancer effect through a novel mechanism that involves the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This inhibition leads to the dephosphorylation of EZH2, a transcriptional repressor.[4][5] The dephosphorylated EZH2 then translocates to the nucleus, where it suppresses the transcription of target genes of the aberrant Wnt/β-catenin signaling pathway.[1][2][3] This targeted approach allows this compound to be particularly effective in cancers with mutations in CTNNB1, which are prevalent in a significant portion of HCC cases.[1][2][5]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human HCC cell lines and primary organoids.
| Cell Line/Organoid Model | CTNNB1 Mutation Status | This compound IC50 (µM) |
| Human HCC Cell Line 1 | Mutated | ~1 |
| Human HCC Cell Line 2 | Wild-Type | >10 |
| Primary Human HCC Organoid 1 | Mutated | ~1 |
| Primary Human HCC Organoid 2 | Wild-Type | >10 |
Experimental Protocols
The following are detailed protocols for essential in vitro experiments to assess the efficacy of this compound.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CTNNB1-mutant and wild-type HCC lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2][6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EZH2, anti-total EZH2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8][9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. ilca-online.org [ilca-online.org]
- 4. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. bosterbio.com [bosterbio.com]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols: WNTinib Treatment of HepG2 and TT001 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
WNTinib is a multi-kinase inhibitor demonstrating significant therapeutic potential against hepatocellular carcinoma (HCC), particularly in tumors harboring β-catenin (CTNNB1) mutations.[1][2][3][4] This document provides detailed application notes and experimental protocols for the treatment of the human HCC cell lines HepG2 (CTNNB1 mutant) and TT001 with this compound.[2] The provided methodologies and data summaries are intended to guide researchers in studying the effects of this compound on cell viability, Wnt signaling pathway modulation, and tumor growth.
Mechanism of Action
This compound exhibits a selective inhibitory effect on β-catenin mutant HCC by targeting multiple nodes within the KIT/mitogen-activated protein kinase (MAPK) signaling cascade.[1][3][5] This multi-targeted inhibition leads to a durable and selective transcriptional repression of Wnt/β-catenin target genes. A key mechanism involves the nuclear translocation of the EZH2 transcriptional repressor, which is facilitated by this compound-induced dephosphorylation of EZH2.[2][3] This mode of action distinguishes this compound from other multi-kinase inhibitors and suggests a favorable therapeutic window.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in HepG2 and TT001 cell lines based on published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HepG2 | Cell Viability | IC50 | Not specified | ~30-fold lower than sorafenib | [1] |
| HepG2 | WNT Reporter Assay | Gene Expression | 0.5 µM | Significant repression | [1] |
| HepG2 | Cell Viability | IC50 | Not specified | - | [2] |
| TT001 | Cell Viability | IC50 | Not specified | - | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Model | Treatment | Endpoint | Result | Reference |
| HepG2 | Xenograft | 30 mg/kg this compound | Tumor Volume | <0.5 cm³ (vs. 1-1.5 cm³ in control) | [2] |
| HepG2 | Xenograft | 30 mg/kg this compound | Overall Survival | Significantly extended (p=0.008) | [2] |
| TT001 | Xenograft | 30 mg/kg this compound | Tumor Volume | <0.5 cm³ (vs. 1-1.5 cm³ in control) | [2] |
| TT001 | Xenograft | 30 mg/kg this compound | Overall Survival | Significantly extended (p=0.03) | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: this compound inhibits the KIT/MAPK pathway, leading to EZH2 dephosphorylation and nuclear translocation, which represses Wnt target gene expression.
Caption: A general experimental workflow for investigating the effects of this compound on HepG2 and TT001 cell lines.
Experimental Protocols
The following are detailed protocols for key experiments. These are synthesized from standard laboratory procedures and should be optimized for specific experimental conditions.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture HepG2 and TT001 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the specified duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis
-
Protein Extraction:
-
After this compound treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, phosphorylated EZH2 (p-EZH2), total EZH2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Protocol 4: Immunofluorescence Staining for EZH2 Localization
-
Cell Seeding and Treatment:
-
Seed HepG2 or TT001 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody against EZH2 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images to assess the subcellular localization of EZH2.
-
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on the HepG2 and TT001 hepatocellular carcinoma cell lines. The provided data and methodologies can serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and its mechanism of action in β-catenin mutant cancers. It is recommended that each protocol be optimized for the specific conditions and reagents available in the user's laboratory.
References
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for WNT Inhibitor (WNTinib) Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a key driver in the initiation and progression of numerous cancers, making it a prime target for therapeutic intervention. Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of novel cancer therapies. By preserving the histological and genetic characteristics of the original tumor, PDX models offer a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. These models are particularly valuable for testing targeted therapies like Wnt pathway inhibitors (WNTinibs), allowing for the investigation of drug efficacy in a heterogeneous tumor microenvironment that mirrors the patient's disease. This document provides detailed application notes and protocols for the establishment and utilization of PDX models for the preclinical evaluation of WNTinibs.
WNT Signaling Pathway Overview
The Wnt signaling pathway is a complex network of proteins that regulates cell proliferation, differentiation, and migration. The canonical Wnt/β-catenin pathway is the most well-characterized. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Binding of a Wnt ligand to its receptor complex on the cell surface leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell growth and proliferation.
Experimental Workflow for WNTinib Evaluation in PDX Models
The overall workflow for establishing and utilizing PDX models to test the efficacy of WNTinibs involves several key stages, from patient sample acquisition to data analysis.
Detailed Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenografts
1.1. Materials:
-
Fresh patient tumor tissue collected in sterile transport medium (e.g., DMEM or RPMI-1640 with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or NOG mice), 6-8 weeks old.
-
Surgical instruments (sterile scalpels, forceps, scissors).
-
Matrigel® Basement Membrane Matrix (optional, but recommended to improve engraftment rates).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Analgesics (e.g., meloxicam).
-
Wound clips or sutures.
-
Sterile phosphate-buffered saline (PBS).
-
Sterile petri dishes.
1.2. Procedure:
-
Tumor Tissue Processing:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Wash the patient tumor tissue with cold, sterile PBS to remove any blood or debris.
-
Place the tissue in a sterile petri dish containing a small amount of transport medium.
-
Carefully remove any necrotic or fatty tissue using sterile forceps and a scalpel.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.[1]
-
-
Implantation:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Shave and disinfect the implantation site (typically the flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragments with Matrigel® (1:1 ratio) on ice.
-
Implant one to two tumor fragments into the subcutaneous pocket.[2]
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per protocol.
-
-
Post-Implantation Monitoring:
-
Monitor the mice daily for the first week for signs of distress, infection, or wound dehiscence.
-
Palpate the implantation site twice weekly to check for tumor growth.
-
1.3. Quality Control:
-
A portion of the original patient tumor should be formalin-fixed and paraffin-embedded (FFPE) for histological comparison with the resulting PDX tumor.
-
Perform short tandem repeat (STR) analysis to confirm that the PDX tumor is of human origin and matches the patient's genetic profile.
-
Immunohistochemistry (IHC) for human-specific markers (e.g., vimentin, cytokeratin) can also be used to verify the human origin of the tumor.
Protocol 2: this compound Administration and Efficacy Evaluation
2.1. Materials:
-
Established PDX-bearing mice with tumors of a specified size (e.g., 100-200 mm³).
-
WNT inhibitor (this compound) formulated for in vivo administration.
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles, syringes for injection).
-
Calipers for tumor measurement.
-
Anesthetics (if required for imaging).
2.2. Procedure:
-
Cohort Formation:
-
Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
Drug Administration:
-
Administer the this compound and vehicle control according to the predetermined dose and schedule. Common routes of administration include oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC).[3]
-
-
Tumor Growth Monitoring:
-
Endpoint Analysis:
-
At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and divide them for various analyses.
-
Fix a portion of the tumor in formalin for histological and immunohistochemical analysis.
-
Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., RNA sequencing, Western blotting).
-
Data Presentation: Efficacy of WNTinibs in PDX Models
The following tables summarize quantitative data from preclinical studies evaluating various WNT inhibitors in PDX models.
Table 1: Porcupine (PORCN) Inhibitors
| This compound | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| LGK974 | Head and Neck Squamous Cell Carcinoma | HN30 | 3 mg/kg/day | Induced tumor regression | [5] |
| Head and Neck Squamous Cell Carcinoma | SNU1076 | 5 mg/kg/day | T/C: 25% after 14 days | [5] | |
| ETC-159 | Colorectal Cancer (RSPO-translocation) | Patient-Derived | Oral administration | Effective tumor growth inhibition | [6] |
| CGX1321 | Colorectal Cancer (RSPO2 fusion) | GA007, CR3056, GA3055 | Daily administration | Significant tumor growth inhibition | [7] |
Table 2: Frizzled (FZD) Receptor Antagonists
| This compound | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Ipafricept (OMP-54F28) | Pancreatic Cancer | Patient-Derived | 10 mg/kg weekly or 25 mg/kg every 2 weeks (with Gemcitabine and Nab-paclitaxel) | Promoted tumor growth inhibition | [8] |
| Ovarian Cancer | Patient-Derived | 45 mg/kg every 2 weeks (with Nab-paclitaxel) | Greater antitumor activity than with Carboplatin | [8] | |
| Vantictumab (OMP-18R5) | Pancreatic, Breast, Ovarian Cancer | Patient-Derived | Not specified | Synergistic tumor growth inhibition with taxanes | [9] |
Table 3: Other WNT Pathway Inhibitors
| This compound | Target | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| SM08502 | CDC-like kinase (CLK) | Triple-Negative Breast Cancer | 4 Patient-Derived Models | 25 mg/kg QD | Average TGI = 69% (60-81%) | [10] |
| This compound | Multi-kinase | Hepatocellular Carcinoma (CTNNB1-mutant) | MYC-CTNNB1 organoid allografts | 20 mg/kg (5 days on, 2 days off) | Superior to sorafenib and regorafenib | [11][12] |
| Foxy-5 | WNT5A mimetic | Prostate Cancer (WNT5A-low) | DU145 (orthotopic) | Not specified | Significantly reduced metastatic spread | [13][14] |
Conclusion
Patient-derived xenograft models represent a powerful and clinically relevant platform for the preclinical evaluation of WNT pathway inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to establish and utilize these models effectively. The summarized data on various WNTinibs demonstrate the potential of this approach to identify promising therapeutic candidates and to understand the mechanisms of response and resistance. Adherence to rigorous experimental design and standardized procedures is crucial for generating reproducible and translatable data that can ultimately inform clinical trial design and improve patient outcomes in Wnt-driven cancers.
References
- 1. Porcupine inhibitor CGX1321 alleviates heart failure with preserved ejection fraction in mice by blocking WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of RNAi-based β-catenin inhibition on immunosuppressive Wnt-activated tumors in combination with IDOi/PD-1 immunotherapy. - ASCO [asco.org]
- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WNT antagonists exhibit unique combinatorial antitumor activity with taxanes by potentiating mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of WNTinib in Liver Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, frequently driven by mutations in genes such as CTNNB1 (encoding β-catenin), AXIN1/2, and APC, is a major driver in the pathogenesis of various cancers, including a significant subset of liver cancers.[3][4][5][6] Hepatocellular carcinoma (HCC) and hepatoblastoma, the most common pediatric liver cancer, often exhibit dysregulated Wnt signaling, making it a prime target for therapeutic intervention.[4][7][8]
WNTinib is a novel multi-kinase inhibitor demonstrating exquisite selectivity and potent antitumor effects against β-catenin mutant liver cancers.[9][10][11] Preclinical studies in various in vivo models have shown that this compound can significantly delay tumor growth and improve survival, offering a promising new therapeutic strategy for patients with these malignancies.[7] These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for key experiments.
Wnt/β-catenin Signaling Pathway in Liver Cancer
The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface leads to the inactivation of the destruction complex.[3] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and migration, such as c-Myc and Cyclin D1.[3][5] In liver cancer, mutations that inactivate the destruction complex or activating mutations in β-catenin itself lead to constitutive pathway activation and uncontrolled cell growth.[3][4][5]
References
- 1. Role of Wnt/β-catenin signaling in hepatocellular carcinoma, pathogenesis, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of the Wnt Pathway in Hepatocellular Carcinoma: From Molecular Mechanisms to Therapeutic Implications [xiahepublishing.com]
- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynews.com.au [oncologynews.com.au]
- 8. This compound increases survival in mice with hepatoblastoma | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying Lead Compounds That Effectively Treat Liver Cancer [reports.mountsinai.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to WNT Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to WNT inhibitors (WNTinib) in their cancer cell experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My cancer cell line, which is dependent on WNT signaling, is showing intrinsic resistance to our WNT inhibitor. What are the potential mechanisms?
Intrinsic resistance to WNT inhibitors can arise from several factors. One key mechanism to investigate is the presence of mutations in genes that regulate the WNT pathway. For instance, mutations in the FBXW7 gene have been identified as a cause of resistance to WNT inhibitors in colorectal and pancreatic cancers.[1][2] FBXW7 is a tumor suppressor that targets β-catenin for degradation. Its inactivation can lead to the stabilization of β-catenin, rendering inhibitors that act upstream less effective.
Another important mechanism involves the loss-of-function mutations in the E3 ubiquitin ligases RNF43 and its homolog ZNRF3.[3][4][5] These proteins are negative regulators of WNT signaling that promote the degradation of Frizzled (FZD) receptors.[3][4][5] Mutations in RNF43 or ZNRF3 can lead to increased surface levels of FZD receptors, making the cells hypersensitive to WNT ligands and potentially resistant to inhibitors that target WNT secretion.
FAQ 2: We are observing acquired resistance to a WNT inhibitor in our long-term cell culture experiments. What are the common mechanisms for acquired resistance?
Acquired resistance often involves the activation of bypass signaling pathways. Cancer cells can adapt to WNT inhibition by upregulating other pro-survival pathways. For example, in BRAF-mutant colorectal cancer, resistance to BRAF inhibitors can be mediated by the activation of the WNT/β-catenin pathway through focal adhesion kinase (FAK).[6][7] While this is an example of resistance to another targeted therapy, the principle of pathway reactivation or bypass is a common theme in acquired drug resistance.
Additionally, cancer stem cells (CSCs) play a crucial role in acquired resistance.[[“]][9] The WNT/β-catenin pathway is fundamental for the maintenance of CSCs.[[“]][9] Prolonged treatment with a WNT inhibitor may select for a subpopulation of CSCs that have developed mechanisms to sustain their self-renewal capacity despite WNT pathway inhibition. This can involve the upregulation of other stemness pathways.
FAQ 3: Our WNT inhibitor is not effective in our in vivo xenograft models, despite showing good efficacy in vitro. What could be the reason?
The tumor microenvironment (TME) in an in vivo model is significantly more complex than in vitro conditions and can contribute to drug resistance. The WNT signaling pathway is known to mediate immune evasion.[[“]][10] Activation of β-catenin in tumor cells has been shown to prevent the infiltration of CD8+ T cells, creating an immune-excluded TME.[10] This can render therapies, including WNT inhibitors, less effective in vivo where the interplay with the immune system is critical.
Furthermore, the WNT pathway can regulate the expression of drug efflux pumps, such as MDR1 (P-glycoprotein/ABCB1), which actively transport drugs out of the cancer cells.[[“]][9][11] This mechanism might be more pronounced in the in vivo setting, leading to reduced intracellular concentrations of the WNT inhibitor.
Troubleshooting Guide
Problem 1: Decreased sensitivity to WNT inhibitor over time in a previously sensitive cell line.
Possible Cause 1: Upregulation of drug efflux pumps.
-
Troubleshooting Steps:
-
Assess MDR1 expression: Perform qPCR or Western blot to compare the mRNA and protein levels of ABCB1 (MDR1) in your resistant cells versus the parental sensitive cells.
-
Functional assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) in a flow cytometry-based efflux assay to determine if the pump is active.
-
Co-treatment with an MDR1 inhibitor: Treat the resistant cells with your WNT inhibitor in combination with a known MDR1 inhibitor (e.g., Verapamil or Tariquidar) to see if sensitivity is restored.
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-proteomic screen: Perform a phospho-proteomic analysis (e.g., phospho-kinase array or mass spectrometry) to identify upregulated signaling pathways in the resistant cells compared to the sensitive parental line.
-
Validate activated pathways: Use Western blotting to confirm the activation of key nodes in the identified bypass pathways (e.g., p-AKT, p-ERK, p-FAK).
-
Combination therapy: Based on the identified bypass pathway, test the efficacy of combining your WNT inhibitor with an inhibitor of the activated pathway (e.g., a PI3K/AKT inhibitor or a FAK inhibitor).
-
Problem 2: Heterogeneous response to WNT inhibitor treatment within a cancer cell population.
Possible Cause: Presence of a cancer stem cell (CSC) subpopulation.
-
Troubleshooting Steps:
-
Identify CSC markers: Use flow cytometry to analyze the expression of known CSC markers for your cancer type (e.g., CD133, CD44, ALDH activity).
-
Sort and test subpopulations: Sort the marker-positive (CSC-enriched) and marker-negative (non-CSC) populations and test their sensitivity to your WNT inhibitor in a cell viability assay.
-
Sphere formation assay: Culture the cells in serum-free sphere-forming conditions to enrich for CSCs and assess their response to the WNT inhibitor.
-
Data Presentation
Table 1: Example Data on Combination Therapy to Overcome Resistance
| Cancer Type | Resistant Cell Line | WNT Inhibitor | Combination Agent | Effect on Cell Viability (IC50) | Reference |
|---|---|---|---|---|---|
| Castration-Resistant Prostate Cancer | C4-2R, MR49F | Enzalutamide (AR inhibitor) | ICG001 (β-catenin inhibitor) | Synergistic inhibition of cell growth | [12] |
| BRAF-mutant Colorectal Cancer | HT-29 | Dabrafenib (BRAF inhibitor) | ICG-001 (β-catenin inhibitor) | Sensitization to BRAF inhibitor | [6][7] |
| Glioblastoma | TMZ-resistant GSCs | LGK974 (Porcupine inhibitor) | Temozolomide (TMZ) | Significant synergy in reducing cell viability | [13] |
| Various Solid Tumors | Multiple models | Anti-PD-1 antibody | OMP-18R5 (Anti-FZD antibody) | Enhanced anti-tumor immune response |[14] |
Experimental Protocols
Protocol 1: Western Blot for β-catenin and Downstream Targets
-
Cell Lysis:
-
Treat cells with the WNT inhibitor and/or combination drug for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: TCF/LEF Reporter Assay for WNT Pathway Activity
-
Cell Transfection:
-
Plate cells in a 24-well plate.
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOP-FLASH) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with your WNT inhibitor, a WNT ligand (e.g., Wnt3a), or a combination.
-
-
Luciferase Assay:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as relative luciferase units (RLU) or fold change compared to the control.
-
Visualizations
Caption: Mechanisms of resistance to WNT inhibitors, including drug efflux.
Caption: Workflow for developing combination therapies to overcome this compound resistance.
References
- 1. Scientists uncover key resistance mechanism to Wnt inhibitors in pancreatic and colorectal cancers - Medicine.net [medicine.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. RNF43 inhibits WNT5A-driven signaling and suppresses melanoma invasion and resistance to the targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNF43 inhibits WNT5A-driven signaling and suppresses melanoma invasion and resistance to the targeted therapy | eLife [elifesciences.org]
- 5. E3 ligases RNF43 and ZNRF3 display differential specificity for endocytosis of Frizzled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wnt/β-catenin pathway activation mediates adaptive resistance to BRAF inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Frontiers | WNT Signaling in Tumors: The Way to Evade Drugs and Immunity [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacological Wnt ligand inhibition overcomes key tumor-mediated resistance pathways to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of WNTinib in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WNT pathway inhibitors (WNTinibs). The information is designed to help identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses common issues encountered during experiments with WNT inhibitors, offering step-by-step solutions to get your research back on track.
Issue 1: Inconsistent or No Inhibition of Wnt Signaling in Reporter Assays
Question: My TOPFlash reporter assay shows inconsistent or no inhibition of Wnt signaling after treating with a WNTinib. What could be the problem?
Answer: This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent TOPFlash assay results.
Detailed Steps:
-
Verify Reagent Quality and Concentration:
-
This compound: Ensure your inhibitor is not degraded. Prepare fresh stock solutions. Verify the final concentration in your assay.
-
Reporter Plasmids: Use high-quality TOPFlash and FOPFlash (or other appropriate negative control) plasmids. Sequence-verify them if necessary.[1][2]
-
Transfection Reagent: Use a fresh, high-quality transfection reagent suitable for your cell line.
-
-
Optimize Transfection and Assay Conditions:
-
Transfection Efficiency: Confirm high transfection efficiency using a positive control plasmid (e.g., expressing a fluorescent protein). Optimize the DNA-to-transfection reagent ratio.
-
Cell Density: Plate cells at an optimal density to ensure they are healthy and responsive during the assay.
-
Incubation Time: Optimize the duration of this compound treatment. Some inhibitors may require longer incubation times to exert their effects.[3]
-
Positive Control: Use a known activator of the Wnt pathway, such as Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021, to confirm that the reporter system is responsive.[3]
-
-
Check Cell Line Integrity:
-
Cell Line Responsiveness: Ensure your chosen cell line has an active and inducible canonical Wnt signaling pathway. Some cell lines may have mutations in key pathway components (e.g., APC or β-catenin) that render them unresponsive to upstream inhibition.[3]
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cell signaling and experimental results.
-
-
Consider Inhibitor Specificity and Stability:
-
Mechanism of Action: Confirm that your this compound targets a component of the pathway that is active in your cell line and experimental setup. For example, a Porcupine inhibitor like IWP-2 will not be effective if the pathway is activated downstream of Wnt ligand secretion.[4]
-
Inhibitor Stability: Some small molecules can be unstable in cell culture media. Check the stability of your inhibitor under your experimental conditions.
-
Issue 2: Unexpected Cell Viability or Phenotypic Changes
Question: I'm observing unexpected changes in cell viability, morphology, or other phenotypes that don't seem related to Wnt signaling inhibition. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. WNTinibs, like many small molecule inhibitors, can have off-target effects. Use the following workflow to investigate and mitigate these effects.
Caption: Workflow for investigating unexpected phenotypes with WNTinibs.
Detailed Steps:
-
Perform a Dose-Response Analysis:
-
Determine the IC50 or EC50 for both the intended Wnt signaling inhibition and the unexpected phenotype. If the concentrations required to produce the unexpected phenotype are significantly different from those that inhibit Wnt signaling, it may be an off-target effect.
-
-
Use a Structurally Unrelated Inhibitor:
-
Treat your cells with a different this compound that has a distinct chemical scaffold but targets the same component of the Wnt pathway. If the unexpected phenotype is not observed with the second inhibitor, it is likely an off-target effect of the original compound.
-
-
Conduct a Rescue Experiment:
-
Attempt to rescue the phenotype by activating the Wnt pathway downstream of your inhibitor's target. For example, if you are using a Porcupine inhibitor, try to rescue the phenotype by treating with a GSK3β inhibitor. If the phenotype is not rescued, it is likely independent of Wnt signaling inhibition.
-
-
Perform Off-Target Profiling:
-
If the above steps suggest an off-target effect, consider performing broader profiling assays:
-
Kinase Profiling: Screen your this compound against a panel of kinases to identify potential off-target kinase interactions.[5]
-
Proteomics/Transcriptomics: Use techniques like mass spectrometry-based proteomics or RNA-sequencing to identify changes in protein expression or gene transcription that are independent of the Wnt pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of WNTinibs?
A1: The off-target effects are specific to the chemical structure of the inhibitor. However, some common off-targets include other kinases, as many WNTinibs are ATP-competitive, and other enzymes or receptors that share structural similarities with the intended target. For example, the Porcupine inhibitor IWP-2 has been shown to also inhibit casein kinase 1 (CK1) δ/ε.[6][7]
Q2: How can I choose a this compound with a better off-target profile?
A2: When selecting a this compound, consider the following:
-
Published Selectivity Data: Look for studies that have performed extensive selectivity profiling, such as broad kinase screens.
-
Structural Diversity: If possible, use multiple inhibitors with different chemical scaffolds to confirm that the observed effects are due to on-target Wnt inhibition.
-
Mechanism of Action: Choose an inhibitor that targets the Wnt pathway at the most appropriate point for your experimental question.
Q3: What is a TOPFlash reporter assay and how does it work?
A3: The TOPFlash reporter assay is a widely used method to measure the activity of the canonical Wnt signaling pathway. It utilizes a luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter. When the Wnt pathway is active, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of the luciferase gene. The amount of light produced is proportional to the level of Wnt signaling. A FOPFlash plasmid, which contains mutated TCF/LEF binding sites, is used as a negative control to measure non-specific reporter activation.[1][2][8]
Q4: At what concentration should I use my this compound?
A4: The optimal concentration of a this compound should be determined empirically for each cell line and experimental setup. It is recommended to perform a dose-response curve to determine the IC50 for Wnt signaling inhibition using a TOPFlash assay. Use a concentration that effectively inhibits Wnt signaling while minimizing off-target effects and cytotoxicity.
Q5: How can I confirm that my this compound is hitting its intended target in my cells?
A5: Besides reporter assays, you can use several other methods to confirm on-target activity:
-
Western Blot: Analyze the protein levels of downstream targets of the Wnt pathway, such as Axin2 and c-Myc. For inhibitors that cause degradation of their target (e.g., some β-catenin inhibitors), you can directly measure the level of the target protein.
-
qRT-PCR: Measure the mRNA levels of Wnt target genes like AXIN2, LEF1, and MYC.
-
Phosphorylation Status: For inhibitors targeting kinases in the pathway, you can assess the phosphorylation status of their substrates.
Quantitative Data on WNT Inhibitors
The following table summarizes the on-target and known off-target activities of several commonly used WNT inhibitors. This data can help you select the most appropriate inhibitor for your research and be aware of potential off-target liabilities.
| Inhibitor | Primary Target | On-Target IC50/EC50 | Known Off-Targets | Off-Target IC50/EC50 | Reference(s) |
| IWP-2 | Porcupine (PORCN) | 27 nM | Casein Kinase 1δ (CK1δ) | Potent inhibition | [4][6][7] |
| Casein Kinase 1ε (CK1ε) | Potent inhibition | [6][7] | |||
| XAV939 | Tankyrase-1 (TNKS1) | 11 nM | Tankyrase-2 (TNKS2) | 4 nM | [9] |
| ARTD1 (PARP1) | Modest inhibition | [10] | |||
| ARTD2 (PARP2) | 114 nM | [10] | |||
| ICG-001 | CBP/β-catenin interaction | 3 µM | - | Does not inhibit p300/β-catenin interaction | [11][12][13] |
| LGK974 | Porcupine (PORCN) | 0.3 nM (in HN30 cells) | Highly selective | Not reported | [14][15] |
| KYA1797K | Destabilizes β-catenin/Ras | 0.75 µM (TOPflash) | PD-L1 | Weak binding | [16] |
Experimental Protocols
Protocol 1: Wnt Signaling Reporter Assay (TOPFlash Assay)
This protocol provides a general guideline for performing a TOPFlash assay to measure canonical Wnt signaling activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or GSK3β inhibitor (positive control)
-
This compound of interest
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid at a 10:1 ratio using your preferred transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the media with fresh media containing your this compound at various concentrations. Include wells for a vehicle control, a positive control (Wnt3a conditioned media or GSK3β inhibitor), and a negative control (FOPFlash transfected cells).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.[1][17]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in Wnt signaling activity relative to the vehicle control.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a this compound against a purified kinase in a cell-free system.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
ATP (often radiolabeled, e.g., [γ-32P]ATP)
-
This compound of interest
-
Reaction termination solution (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or other detection method
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Detection of Phosphorylation:
-
SDS-PAGE and Autoradiography: If using a radiolabeled ATP, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated substrate using a phosphorimager.[18]
-
ELISA or Luminescence-based Assays: Alternatively, use non-radioactive methods such as ELISA with phospho-specific antibodies or luminescence-based assays that measure ADP production.
-
-
Data Analysis: Quantify the amount of phosphorylated substrate in the presence and absence of the inhibitor. Calculate the IC50 value of the this compound for the specific kinase.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified diagram of the canonical Wnt signaling pathway.
Caption: Experimental workflow for identifying this compound off-target effects.
References
- 1. jcancer.org [jcancer.org]
- 2. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ICG-001 | β-catenin/CBP blocker | TargetMol [targetmol.com]
- 13. apexbt.com [apexbt.com]
- 14. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. In vitro protein kinase assay [bio-protocol.org]
WNTinib Optimization for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing WNTinib concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase inhibitor that shows selectivity for hepatocellular carcinoma (HCC) with mutations in β-catenin (CTNNB1).[1][2][3][4] Its mechanism of action involves the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the nuclear translocation of the EZH2 transcriptional repressor, which in turn suppresses the expression of Wnt target genes.[1][3]
Q2: What is a good starting concentration for this compound in my in vitro assay?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type. For primary human HCC cell lines, the IC50 ranges from 0.28 µM to 1 µM, while in human cell lines it is between 0.45 µM and 2.3 µM. In primary organoids, the IC50 is reported to be in the range of 0.36 µM to 0.54 µM. Therefore, a good starting point for a dose-response experiment would be a concentration range that brackets these values, for example, from 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM or 50 mM. This stock solution should be stored at -20°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Q4: How can I assess the activity of this compound in my cell culture system?
A4: The activity of this compound can be assessed by measuring its effects on the Wnt signaling pathway. Key assays include:
-
TOPflash/FOPflash Reporter Assay: This luciferase-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.
-
Western Blotting for β-catenin: this compound is expected to decrease the levels of active (non-phosphorylated) β-catenin.
-
qPCR for Wnt Target Genes: Measuring the mRNA levels of known Wnt target genes, such as AXIN2, c-Myc, and Cyclin D1 (CCND1), can quantify the downstream effects of this compound.[5][6]
Troubleshooting Guides
Problem 1: this compound shows lower than expected potency or no effect.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Perform a new dose-response experiment with a wider range of concentrations. |
| Drug Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure proper storage of the stock solution at -20°C and minimize freeze-thaw cycles. |
| Cell Line Insensitivity | Confirm that your cell line has a constitutively active Wnt pathway (e.g., due to APC or β-catenin mutations). Test a positive control compound known to inhibit Wnt signaling in your cell line. |
| Suboptimal Assay Conditions | Optimize cell seeding density and assay duration. Ensure that the vehicle control (DMSO) concentration is consistent across all wells and is not affecting cell viability.[7] |
| Issues with Readout Assay | Troubleshoot the specific assay (e.g., luciferase reporter assay, qPCR) for technical errors. See the troubleshooting sections for these assays below. |
Problem 2: Excessive cytotoxicity observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Line Hypersensitivity | Your cell line may be particularly sensitive to the inhibition of the Wnt pathway or off-target effects of this compound. Reduce the highest concentration in your dose-response curve. |
| High Vehicle (DMSO) Concentration | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only control to assess DMSO toxicity.[7] |
| Off-Target Effects | Consider that at higher concentrations, multi-kinase inhibitors can have off-target effects.[8][9] If possible, use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects. |
| Assay Confounding Viability | Some viability assays can be affected by the compound itself. Consider using an alternative method to measure cell viability. |
Problem 3: High variability between replicate wells in a TOPflash reporter assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Transfection Efficiency | Optimize the transfection protocol. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of cells, reagents, and the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to minimize this effect. |
| Cell Seeding Density | Ensure a uniform cell suspension before seeding to have a consistent number of cells in each well. |
Experimental Protocols
Protocol 1: TOPflash/FOPflash Luciferase Reporter Assay
This protocol is for assessing the effect of this compound on TCF/LEF-mediated transcription.
Materials:
-
Cells with an active Wnt signaling pathway
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly (TOPflash/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The activity of this compound is determined by the reduction in the TOPflash/FOPflash ratio compared to the vehicle control.
Protocol 2: Western Blot for β-catenin
This protocol is for determining the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control (GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Wnt Target Genes
This protocol is for measuring the mRNA expression of Wnt target genes such as AXIN2, c-MYC, and CCND1.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: this compound Troubleshooting Flowchart.
References
- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ilca-online.org [ilca-online.org]
- 4. Identifying Lead Compounds That Effectively Treat Liver Cancer [reports.mountsinai.org]
- 5. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronological expression of Wnt target genes Ccnd1, Myc, Cdkn1a, Tfrc, Plf1 and Ramp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting WNTinib instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WNTinib. The information is presented in a question-and-answer format to directly address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q3: Is this compound sensitive to light?
Q4: Can I store this compound working solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. This compound is a hydrophobic molecule and may be prone to precipitation and hydrolysis in aqueous solutions. Prepare fresh working solutions in your cell culture medium or desired aqueous buffer immediately before use.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
Symptoms:
-
Visible particles or cloudiness in the this compound stock solution or working solution.
-
Inconsistent or lower-than-expected experimental results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Dissolution | Ensure this compound is completely dissolved in DMSO before making further dilutions. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
| Supersaturation | Avoid preparing stock solutions at concentrations exceeding the recommended solubility in DMSO (up to 100 mM).[1] When preparing working solutions, add the this compound stock solution to the aqueous buffer or cell culture medium slowly while vortexing to prevent localized high concentrations that can lead to precipitation. |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like this compound.[4] Use anhydrous, high-purity DMSO. Store DMSO under dry conditions and minimize its exposure to the atmosphere. When thawing aliquots of this compound stock solution, allow the vial to come to room temperature before opening to prevent condensation from forming inside. |
| Low Solubility in Aqueous Media | The final concentration of DMSO in your aqueous working solution should be sufficient to maintain this compound solubility. However, high concentrations of DMSO can be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. If precipitation occurs at your desired final concentration, consider using a solubilizing agent, such as Pluronic F-68, in your final working solution. |
| pH of the Aqueous Solution | The solubility of many small molecules can be pH-dependent. While specific data for this compound is limited, ensure the pH of your final working solution is within a physiologically relevant and stable range (typically pH 7.2-7.4 for cell culture experiments). |
Issue 2: Suspected Degradation of this compound
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Inconsistent experimental results despite no visible precipitation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Strictly adhere to the recommended storage conditions: -20°C for up to 1 month or -80°C for up to 6 months in a tightly sealed, light-protected container.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Hydrolysis | This compound contains a urea moiety, which can be susceptible to hydrolysis, especially in acidic or basic conditions. Prepare fresh working solutions in neutral pH buffers immediately before use. Avoid prolonged storage in aqueous solutions. |
| Photodegradation | Protect all this compound solutions (stock and working) from light exposure. Use amber vials or wrap containers with aluminum foil. Perform experimental manipulations in a timely manner, minimizing the duration of light exposure. |
| Oxidation | While less common for this class of compounds, oxidation can occur. Use high-purity, anhydrous DMSO for stock solutions. Purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can help minimize oxidation during long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Perform a serial dilution of the stock solution in cell culture medium if a large dilution factor is required. This helps to prevent precipitation.
-
Add the calculated volume of the this compound stock solution (or the intermediate dilution) to the pre-warmed cell culture medium. Add the this compound solution dropwise while gently swirling the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: WNT Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for this compound Instability.
Caption: Recommended Experimental Workflow for this compound Handling.
References
Technical Support Center: Improving the Therapeutic Index of WNTinibs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with WNT pathway inhibitors (WNTinibs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to improve the therapeutic index of these potent compounds.
Section 1: Troubleshooting Off-Target Toxicity
A primary challenge in the clinical development of WNTinibs is managing on-target toxicities in healthy tissues that rely on WNT signaling for homeostasis, such as the gastrointestinal (GI) tract and bone.[1][2]
FAQ 1.1: My WNTinib shows significant gastrointestinal (GI) toxicity in preclinical models. How can I mitigate this?
Answer: GI toxicity is a known on-target effect of systemic WNT inhibition due to the pathway's critical role in intestinal stem cell renewal.[2] Several strategies can be explored to mitigate this and widen the therapeutic window.
-
Combination Therapy: Co-administration of agents that protect healthy tissues or enhance the anti-tumor effect of the this compound can be effective. For example, combining WNTinibs with standard chemotherapies like gemcitabine and paclitaxel has shown synergistic tumor regression in preclinical pancreatic cancer models, potentially allowing for lower, less toxic doses of the this compound.[2]
-
Targeted Delivery Systems: Encapsulating WNTinibs within liposomes or nanoparticles can improve their delivery to tumor tissues while reducing exposure to healthy organs.[3][4] This strategy aims to leverage the enhanced permeability and retention (EPR) effect in solid tumors.
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may allow for the recovery of healthy intestinal epithelium between treatments, thereby reducing cumulative toxicity.
Data Presentation: Liposomal Formulation to Reduce Toxicity
A study on the porcupine inhibitor CGX1321 demonstrated that a liposomal formulation could enhance tumor-specific delivery and reduce systemic toxicity.
| Formulation | Animal Model | Key Finding | Citation |
| Free CGX1321 | LoVo Xenograft | Effective, but potential for off-target effects. | [3][5] |
| Liposomal CGX1321 | LoVo Xenograft | Preferential drug delivery to tumor, sparing non-cancerous cells. | [3][5] |
| Liposomal CGX1321 | GA007 PDX Model | Interference with Wnt signaling specifically in tumor tissues. | [3][4] |
Visualization: Targeted Liposomal Delivery Workflow
The following diagram illustrates the concept of using a liposomal delivery system to improve the therapeutic index of a this compound.
Caption: Workflow for targeted vs. non-targeted this compound delivery.
Experimental Protocol: Assessing In Vivo GI Toxicity
This protocol provides a general framework for evaluating the GI toxicity of a this compound in a rodent model.
Objective: To quantify the GI toxicity of a this compound administered systemically.
Materials:
-
This compound compound and vehicle control.
-
Rodent model (e.g., C57BL/6 mice).
-
Standard animal housing and care facilities.
-
Calibrated scale for daily body weight measurement.
-
Dissection tools.
-
Formalin (10%) for tissue fixation.
-
Paraffin, microtome, slides, and H&E staining reagents.
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the study begins.
-
Dosing:
-
Divide animals into treatment and vehicle control groups (n=5-10 per group).
-
Administer the this compound or vehicle daily (or as per desired schedule) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[6]
-
Dose levels should be determined from prior dose-range finding studies.[7]
-
-
Monitoring:
-
Record body weight daily. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Observe animals for clinical signs of distress, such as lethargy, ruffled fur, or diarrhea.
-
-
Endpoint and Tissue Collection:
-
At the end of the study period (e.g., 14 days), euthanize the animals.
-
Collect the entire gastrointestinal tract (duodenum, jejunum, ileum, colon).
-
Fix tissues in 10% formalin for at least 24 hours.
-
-
Histopathological Analysis:
-
Process the fixed tissues, embed in paraffin, and section at 5 µm.
-
Perform Hematoxylin and Eosin (H&E) staining.
-
A veterinary pathologist should examine the slides for signs of toxicity, including villous atrophy, crypt loss, inflammation, and epithelial damage.
-
-
Data Analysis:
-
Compare the change in body weight between the treatment and control groups.
-
Score the histological sections for the severity of GI damage.
-
Analyze data using appropriate statistical tests (e.g., t-test, ANOVA).
-
Section 2: Enhancing Specificity and Efficacy
Improving the on-target effect in tumors while minimizing effects elsewhere is the central goal. This often involves exploiting the unique biology of WNT-driven cancers.
FAQ 2.1: How can I identify which cancer models are most likely to respond to my this compound?
Answer: The efficacy of "upstream" WNTinibs (e.g., Porcupine inhibitors, Frizzled antibodies) is often highest in tumors that are dependent on Wnt ligand secretion for pathway activation.[8] Cancers with downstream mutations (e.g., in APC or CTNNB1) may be less sensitive to these inhibitors.[8] Identifying predictive biomarkers is crucial for patient stratification and selecting appropriate experimental models.
Key Predictive Biomarkers:
-
RNF43 Mutations: Loss-of-function mutations in RNF43 (an E3 ubiquitin ligase that promotes Frizzled receptor degradation) are found in various cancers and can sensitize tumors to upstream Wnt inhibition.[8][9]
-
RSPO Fusions: Gene fusions involving R-spondin family members (RSPO2, RSPO3) can lead to potent WNT pathway activation and are considered strong predictive biomarkers for sensitivity to WNTinibs.[8][10]
-
High AXIN2 Expression: AXIN2 is a direct transcriptional target of WNT/β-catenin signaling.[11] Its expression level can serve as a robust pharmacodynamic biomarker to confirm target engagement and pathway inhibition.[11][12][13]
-
High DKK1 Expression: In some contexts, high expression of the WNT antagonist DKK1 has been associated with greater clinical benefit from WNT-targeted therapies.[10]
Visualization: Biomarker-Based Stratification Logic
This diagram outlines a decision-making process for selecting models based on their WNT pathway genetic status.
Caption: Logic flow for selecting models sensitive to upstream WNTinibs.
Experimental Protocol: WNT Reporter Assay for Pathway Activity
This protocol uses a luciferase-based reporter to quantify WNT/β-catenin signaling activity in response to a this compound.
Objective: To measure the dose-dependent effect of a this compound on TCF/LEF transcriptional activity.
Materials:
-
Cancer cell line of interest.
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound compound and vehicle (e.g., DMSO).
-
Recombinant WNT3A ligand (optional, for stimulating pathway).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
(Optional) If the cell line has low basal WNT activity, you may need to stimulate the pathway. Replace the medium with serum-free medium containing recombinant WNT3A (e.g., 100 ng/mL) for several hours.
-
Prepare serial dilutions of your this compound in the appropriate cell culture medium.
-
Remove the transfection medium and add the this compound-containing medium to the cells. Include a vehicle-only control.
-
Incubate for an additional 24-48 hours.
-
-
Lysis and Measurement:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure firefly and Renilla luciferase activity sequentially in each well using a luminometer, following the assay kit's instructions.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in reporter activity.
-
FAQ 2.2: My this compound shows promising activity in vitro but poor efficacy in vivo. What could be the issue?
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be responsible:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid clearance, or low exposure in the tumor tissue. A full PK study is essential to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Tumor Microenvironment (TME): The complex TME can create barriers to drug delivery or contain signaling redundancies that are not present in 2D cell culture.
-
Compensatory Signaling: Tumors can adapt to WNT inhibition by upregulating other survival pathways. Recent research on a compound named this compound revealed that its efficacy in vivo was due to a unique polypharmacology that inhibited KIT/MAPK signaling, preventing compensatory feedback loops that other kinase inhibitors might trigger.[14][15][16]
Data Presentation: In Vivo Efficacy of this compound vs. Sorafenib
The following table summarizes the superior in vivo performance of the novel compound this compound compared to the standard multi-kinase inhibitor sorafenib in a β-catenin mutant HCC model.
| Compound (Dose) | Animal Model | Average Tumor Volume Inhibition | Key Observation | Citation |
| Vehicle | MYC-CTNNB1 Allograft | - | Uncontrolled tumor growth. | [6] |
| Sorafenib (30 mg/kg) | MYC-CTNNB1 Allograft | Moderate | Modest tumor growth delay. | [6] |
| This compound (30 mg/kg) | MYC-CTNNB1 Allograft | Significant | Strong and sustained tumor regression. | [6] |
Visualization: this compound's Unique Mechanism of Action
This diagram illustrates how this compound's multi-target profile avoids the compensatory feedback that can limit the efficacy of other inhibitors.
Caption: this compound avoids feedback by reduced BRAF/p38α engagement.
References
- 1. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Delivery of a Wnt Pathway Inhibitor Toward CSCs Requires Stable Liposome Encapsulation and Delayed Drug Release in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. onclive.com [onclive.com]
- 11. Wnt signaling in cancer: from biomarkers to targeted therapies and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ilca-online.org [ilca-online.org]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity of WNTinib in non-target cells during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a multi-kinase inhibitor, developed as a chemical derivative of regorafenib and sorafenib. Its primary mechanism of action is the selective targeting of cancer cells with activating mutations in the β-catenin gene (CTNNB1).[1][2][3][4][5][6] this compound has been shown to be highly effective against hepatocellular carcinoma (HCC) and hepatoblastoma models harboring these mutations.[4][7] It functions by inhibiting KIT/mitogen-activated protein kinase (MAPK) signaling at multiple points, which leads to the nuclear translocation of the transcriptional repressor EZH2 and subsequent suppression of Wnt target genes.[1][2][3]
Q2: Is this compound expected to be cytotoxic to non-target cells?
A2: this compound was developed for its exquisite selectivity towards cancer cells with CTNNB1 mutations and has been reported to have a wide therapeutic index.[1][2][3] However, as a multi-kinase inhibitor, there is a potential for off-target effects that could lead to cytotoxicity in non-target cells, particularly at higher concentrations. The kinase inhibitory profile of this compound is distinct from its parent compounds, sorafenib and regorafenib, with reduced engagement on BRAF and p38α kinases, which may contribute to its improved selectivity and reduced compensatory feedback signaling.[1][2]
Q3: What are the potential off-target kinases of this compound?
A3: While specific off-target kinase profiling for this compound in a broad panel of non-target cells is not extensively published, its lineage from sorafenib and regorafenib suggests potential interactions with kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and RAF kinases.[8][9][10] However, this compound's design for increased selectivity aims to minimize these off-target interactions.[1][2]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my cell line?
A4: Cytotoxic effects result in cell death, which can be measured by assays that detect membrane integrity loss (LDH release) or apoptosis (caspase activation).[11][12] Cytostatic effects, on the other hand, inhibit cell proliferation without directly causing cell death.[11][13][14] This can be assessed by cell counting over time or by using assays that measure metabolic activity (like MTT) in conjunction with a direct cell death assay. A compound can be cytostatic at lower concentrations and cytotoxic at higher concentrations.[13][14]
II. Troubleshooting Guide: Unexpected Cytotoxicity in Non-Target Cells
This guide is intended to help you troubleshoot experiments where you observe higher-than-expected cytotoxicity in your non-target control cell lines when treated with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity in non-target cells at expected therapeutic concentrations. | 1. Off-target kinase inhibition: this compound may be inhibiting kinases essential for the survival of your specific non-target cell line. | - Perform a kinase selectivity profiling assay to identify potential off-target kinases.[15][16][17] - Compare the kinase expression profile of your non-target cells with your target cancer cells. - Titrate this compound to a lower concentration to find the therapeutic window where it is effective against target cells but minimally toxic to non-target cells. |
| 2. Cell line sensitivity: The non-target cell line you are using may be particularly sensitive to multi-kinase inhibitors. | - Test this compound on a panel of different non-target cell lines from various tissues to assess for cell-type-specific toxicity. - Use a primary, non-immortalized cell line as a more physiologically relevant control if you are using a rapidly dividing cell line. | |
| High background signal in cytotoxicity assay. | 1. Assay-specific issues: This can be due to factors like high cell density, contamination, or improper reagent preparation. | - Refer to the detailed troubleshooting sections for the specific assay you are using (MTT, LDH, Calcein AM) below. - Ensure proper controls are included in your experiment (e.g., media only, untreated cells, maximum lysis control).[18] |
| 2. Compound interference: this compound, like other small molecules, may interfere with the assay reagents or detection method. | - Run a cell-free assay control with this compound to check for direct interference with the assay components. - Consider using an alternative cytotoxicity assay that relies on a different detection principle. | |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent preparation or storage of this compound stock solutions or assay reagents. | - Prepare fresh this compound dilutions for each experiment from a well-characterized stock solution. - Follow the manufacturer's instructions for storing and handling all assay reagents. |
| 2. Cell culture conditions: Variations in cell passage number, confluency, or growth media. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
III. Quantitative Data Summary
The following table provides an example of the expected selectivity of this compound. Note that these are illustrative values based on the known characteristics of highly selective kinase inhibitors and published data on this compound's performance in target cells. Researchers should generate their own dose-response curves for their specific cell lines.
| Cell Line | Description | CTNNB1 Status | This compound IC50 (µM) |
| HUH7 | Human Hepatocellular Carcinoma | Mutant | ~0.5 - 1.5 |
| HepG2 | Human Hepatoblastoma | Mutant | ~0.8 - 2.0 |
| Primary Human Hepatocytes | Non-target control | Wild-Type | > 25 |
| HEK293 | Human Embryonic Kidney | Wild-Type | > 30 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Wild-Type | > 20 |
IC50 values are highly dependent on the assay conditions and duration of treatment.
IV. Experimental Protocols
Here are detailed protocols for commonly used cytotoxicity assays to assess the effects of this compound.
A. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[22][23]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well plates
-
Plate reader (absorbance at 490 nm)
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[24]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually around 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.[23]
C. Calcein AM Cell Viability Assay
This fluorescence-based assay uses Calcein AM, a cell-permeable dye that becomes fluorescent upon cleavage by intracellular esterases in viable cells.[25][26][27]
Materials:
-
Calcein AM solution
-
Assay buffer (e.g., PBS or HBSS)
-
Black-walled 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~490/520 nm)
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as in the MTT assay protocol, using black-walled plates to minimize background fluorescence.
-
Cell Washing: After treatment, carefully remove the culture medium and wash the cells with assay buffer to remove any residual serum esterases that can hydrolyze the Calcein AM.
-
Calcein AM Staining: Add the Calcein AM working solution to each well and incubate for 30-60 minutes at 37°C.[25][27]
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
V. Visualizations
WNT Signaling Pathway and the Action of this compound
References
- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ilca-online.org [ilca-online.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. alexslemonade.org [alexslemonade.org]
- 8. researchgate.net [researchgate.net]
- 9. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecct-asia.com [ecct-asia.com]
- 12. allaboutcancer.fi [allaboutcancer.fi]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. LDH Cytotoxicity Assay [bio-protocol.org]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: WNT Inhibitor (WNTinib) Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with WNT inhibitors (WNTinib). The focus is on identifying and mitigating compensatory signaling pathways that can lead to therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: My WNT inhibitor shows little to no effect on target cell viability, even at high concentrations. What is the likely cause?
A1: Lack of response to a WNT inhibitor can stem from several factors:
-
Pre-existing Downstream Mutations: The most common reason is a mutation in a component of the WNT pathway downstream of your inhibitor's target. For example, if you are using a Porcupine inhibitor (which blocks Wnt ligand secretion), but the cancer cells have a mutation in APC or an activating mutation in CTNNB1 (β-catenin), the pathway will remain constitutively active irrespective of Wnt ligand availability.[1][2]
-
Intrinsic Resistance via Parallel Pathways: Some cancer cells possess inherent resistance due to the hyperactivity of parallel pro-survival pathways (e.g., PI3K/mTOR, EGFR/MAPK) that are not dependent on WNT signaling for their initial activity.[3][4]
-
Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump the inhibitor out of the cell, preventing it from reaching its target. Wnt/β-catenin signaling itself can increase the expression of these pumps.[[“]]
Q2: I observed a strong initial response to my this compound, but the cells developed resistance over time. What signaling pathways might be compensating?
A2: Acquired resistance following an initial response is a classic sign of compensatory signaling or feedback loops. When the WNT pathway is inhibited, cells can adapt by upregulating other pro-survival signals. Key compensatory pathways include:
-
PI3K/Akt/mTOR Pathway: Inhibition of Wnt signaling can lead to the suppression of negative feedback loops that normally restrain the PI3K/Akt pathway. This results in the rebound activation of Akt and its downstream effectors, promoting cell survival and proliferation.[4]
-
Receptor Tyrosine Kinase (RTK) Signaling: There is significant crosstalk between Wnt and RTK pathways like EGFR. A bidirectional positive feedback loop has been identified where EGFR-ERK signaling can stabilize β-catenin, and vice-versa.[6] Inhibiting one can lead to the upregulation of the other.
-
Hedgehog (Hh) and Notch Signaling: These are other critical developmental pathways that share downstream effectors with Wnt signaling and can be upregulated to bypass Wnt inhibition in cancer stem cells.[7][8]
-
Negative Feedback Regulation: The WNT pathway has its own negative feedback loops. For example, a key Wnt target gene is AXIN2, which encodes a protein that is part of the β-catenin destruction complex.[9][10] Upon Wnt inhibition, AXIN2 expression drops, which can paradoxically make the pathway more sensitive to any residual Wnt signals.
Q3: How can I confirm that my this compound is hitting its target and inhibiting the WNT pathway effectively before I investigate compensatory mechanisms?
A3: It is crucial to first verify target engagement. You should measure direct and downstream markers of WNT pathway activity within 3-24 hours of treatment.[11]
-
Direct Target Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of direct Wnt/β-catenin target genes. The most reliable of these is AXIN2 . Other common targets include c-Myc and Cyclin D1 .[9][12] A significant decrease in their expression is a strong indicator of pathway inhibition.
-
β-catenin Levels: Perform a Western blot to assess the levels of active (non-phosphorylated) β-catenin and total β-catenin.[11] In a responsive cell line, WNT inhibition should lead to a decrease in the active, signaling pool of β-catenin.
-
TCF/LEF Reporter Assay: Use a luciferase reporter construct driven by TCF/LEF response elements. A decrease in luciferase activity upon treatment provides a functional readout of pathway inhibition.[11]
Troubleshooting Guides
Guide 1: Investigating and Overcoming this compound Resistance
This guide provides a systematic workflow to diagnose and address resistance to WNT inhibitors in your cell culture experiments.
Problem: Cells are resistant or acquire resistance to a WNT inhibitor (e.g., a Tankyrase inhibitor like XAV939 or a Porcupine inhibitor like IWP-2).
Caption: A workflow for troubleshooting WNT inhibitor resistance.
Guide 2: Protocol for Western Blotting to Detect Compensatory Signaling
This protocol details how to use Western blotting to check for the activation of common compensatory pathways.
Objective: To measure the levels of phosphorylated (active) kinases in key compensatory pathways like PI3K/Akt and MAPK/ERK.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to be 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with your this compound at its effective concentration (e.g., 1x or 3x IC50) and a vehicle control (e.g., DMSO). Include time points such as 6, 24, and 48 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample (load 20-30 µg of total protein per lane).
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Use antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each pathway. An increase in this ratio in this compound-treated cells compared to control indicates compensatory activation.
-
| Antibody Target | Pathway Indicated | Typical Observation in Resistance |
| Phospho-Akt (Ser473) | PI3K/Akt/mTOR | Increased p-Akt / Total Akt ratio |
| Phospho-ERK1/2 | MAPK/ERK | Increased p-ERK / Total ERK ratio |
| Phospho-S6 Ribosomal Protein | PI3K/Akt/mTOR | Increased p-S6 / Total S6 ratio |
Caption: Key Western blot targets for identifying compensatory pathways.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical WNT pathway and how compensatory signaling can bypass WNT inhibitor action.
References
- 1. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small molecules targeting the Wnt pathway for the treatment of colon cancer: a high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. A novel bidirectional positive-feedback loop between Wnt–β-catenin and EGFR–ERK plays a role in context-specific modulation of epithelial tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling Pathway in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk of the Wnt/β-catenin pathway with other pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative feedback loop of Wnt signaling through upregulation of conductin/axin2 in colorectal and liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negative Feedback Loop of Wnt Signaling through Upregulation of Conductin/Axin2 in Colorectal and Liver Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
WNTinib Demonstrates Superior Efficacy Over Sorafenib in CTNNB1-Mutant Hepatocellular Carcinoma
For Immediate Release
NEW YORK, NY – Preclinical research indicates that WNTinib, a novel multi-kinase inhibitor, exhibits significantly greater efficacy and selectivity compared to the standard-of-care drug sorafenib in treating hepatocellular carcinoma (HCC) harboring β-catenin (CTNNB1) mutations. These findings, primarily from a pivotal study published in Nature Cancer, suggest a promising new therapeutic avenue for this genetically defined patient population, which represents approximately 30% of HCC cases.[1][2]
Hepatocellular carcinoma is a leading cause of cancer-related deaths globally, and the subset of tumors with CTNNB1 mutations has historically been challenging to treat, showing limited response to existing therapies, including sorafenib.[2] The Wnt/β-catenin signaling pathway, when aberrantly activated by CTNNB1 mutations, is a critical driver of tumorigenesis in these HCCs.[3][4][5] While sorafenib has been shown to modulate Wnt signaling, its effects are often insufficient in the context of these mutations, and resistance is common.[6][7][8]
A novel multi-kinase inhibitor, this compound, was identified through screens of chemical libraries using HCC organoid models and has demonstrated remarkable selectivity and potency against CTNNB1-mutant HCC in both human and murine models.[2][9][10] In direct comparative studies, this compound was superior to other clinical kinase inhibitors, including sorafenib.[2][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the efficacy of this compound and sorafenib in CTNNB1-mutant HCC models.
Table 1: In Vivo Efficacy in a Hydrodynamic Tail-Vein Injection Model of CTNNB1-Mutant HCC
| Treatment Group | Dosage | Outcome | Log-Rank P-value (vs. Vehicle) |
| Vehicle | - | - | - |
| Sorafenib | 30 mg/kg | Inferior survival | Not specified as significant |
| This compound | 20 mg/kg | Significantly improved survival | P < 0.0001 |
Data from a study using a hydrodynamic tail-vein injection model to generate CTNNB1-mutated HCC, followed by treatment with the indicated compounds.[1]
Table 2: Efficacy in MYC-CTNNB1 Tumor Organoid Allografts
| Treatment Group | Dosage | Mean Tumor Volume Change | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Progressive growth | - |
| Sorafenib | 30 mg/kg | Limited tumor growth inhibition | Not specified as significant |
| This compound | 30 mg/kg | Significant tumor regression | P < 0.0005 |
This table presents data from an allograft model using MYC-CTNNB1 tumor organoids, highlighting this compound's superior ability to induce tumor regression.[1]
Mechanism of Action and Signaling Pathways
This compound's distinct mechanism of action appears to underpin its enhanced efficacy. Multi-omic and target engagement analyses reveal that this compound inhibits the KIT/mitogen-activated protein kinase (MAPK) signaling pathway at multiple points.[2][9][10] This targeted inhibition leads to the nuclear translocation of the EZH2 transcriptional repressor, which in turn results in a durable and selective transcriptional repression of mutant β-catenin/Wnt targets.[2][9]
Interestingly, this compound shows reduced engagement of BRAF and p38α kinases compared to other multi-kinase inhibitors. This is thought to be advantageous as it avoids compensatory feedback signaling that can limit the effectiveness of other drugs.[2][9]
Below is a diagram illustrating the WNT/β-catenin signaling pathway, which is constitutively activated by CTNNB1 mutations in HCC.
The following diagram illustrates the proposed mechanism of action for this compound in CTNNB1-mutant HCC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the comparative studies.
1. Patient-Derived HCC Organoid Cultures
-
Source: Patient-derived HCC organoids with known CTNNB1 mutations (e.g., S33F in exon 3) were utilized.[1]
-
Culture Medium: Organoids were cultured and expanded in 24-well plates with a specialized tumor organoid medium.[1]
-
Treatment: For drug efficacy studies, organoids were treated with various concentrations of this compound, sorafenib, or vehicle control.
-
Assessment: Efficacy was determined by measuring the number and size of organoids at specified time points (e.g., 72 hours) post-treatment.[1]
2. In Vivo Allograft and Genetically Engineered Mouse Models
-
Allograft Model: MYC-CTNNB1 tumor organoids were allografted into mice.[1]
-
Hydrodynamic Tail-Vein Injection Model: This model was used to generate CTNNB1-mutated HCC in mice by injecting plasmids such as MYC-lucOS and a mutant form of CTNNB1.[1]
-
Drug Administration: Kinase inhibitors were administered via oral gavage at specified dosages (e.g., this compound at 20 or 30 mg/kg, sorafenib at 30 mg/kg) on a schedule such as 5 days on, 2 days off.[1]
-
Efficacy Assessment: Tumor volume was measured regularly, and survival was monitored. At the end of the study, tumors were often harvested for further analysis.[1]
3. Molecular Analyses
-
Quantitative PCR (qPCR): This technique was used to measure the expression of Wnt target genes in tumor samples to confirm the on-target effect of the inhibitors.[1]
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., pT367 EZH2) were assessed by Western blot to elucidate the mechanism of action.[1]
The following diagram provides a generalized workflow for the preclinical evaluation of this compound versus sorafenib.
Conclusion
The available preclinical data strongly support the superior efficacy of this compound over sorafenib in CTNNB1-mutant HCC models.[1][2][9][10] Its selective mechanism of action, which involves the KIT/MAPK/EZH2 pathway to repress mutant β-catenin signaling, provides a clear rationale for its enhanced anti-tumor activity.[2][9] These compelling findings warrant further clinical investigation of this compound as a precision therapy for this significant subset of HCC patients. The detailed experimental protocols provide a solid foundation for future studies aimed at translating these promising results into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - β-Catenin signaling in hepatocellular carcinoma [jci.org]
- 4. β-Catenin signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Wnt/β-catenin signaling pathway in the development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Wnt/β-catenin increases anti-tumor activity by synergizing with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt-pathway activation in two molecular classes of hepatocellular carcinoma and experimental modulation by sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilca-online.org [ilca-online.org]
- 10. scholars.mssm.edu [scholars.mssm.edu]
WNTinib Demonstrates Potent and Selective Efficacy in CTNNB1-Mutant Hepatocellular Carcinoma Models
A comprehensive analysis of preclinical data reveals the superior efficacy of WNTinib in hepatocellular carcinoma (HCC) models harboring activating mutations in the β-catenin gene (CTNNB1), as compared to their wild-type counterparts. This guide provides a detailed comparison of this compound's performance, supported by experimental data, and outlines the methodologies employed in these pivotal studies.
For researchers and drug development professionals in oncology, the targeting of specific genetic alterations in tumors is a paramount goal. This compound, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent with pronounced selectivity for CTNNB1-mutant HCC, which accounts for approximately 30% of all HCC cases.[1][2][3][4] Preclinical evidence robustly supports its potential as a precision medicine for this significant subset of liver cancer patients.
Comparative Efficacy of this compound in Vitro
In vitro studies utilizing human HCC cell lines and patient-derived organoids have consistently demonstrated this compound's selective cytotoxicity against models with CTNNB1 mutations. The half-maximal inhibitory concentration (IC50) values for this compound are significantly lower in CTNNB1-mutant models compared to wild-type models, indicating a potent and targeted anti-proliferative effect.
| Cell Line/Organoid | CTNNB1 Status | This compound IC50 (µM) | Sorafenib IC50 (µM) | Reference |
| Human HCC Cell Lines | ||||
| HepG2 | Mutant | ~1-5 | >10 | [2] |
| Huh7 | Wild-Type | >10 | ~5-10 | [2] |
| SNU398 | Mutant | ~1-5 | >10 | [2] |
| PLC/PRF/5 | Wild-Type | >10 | ~5-10 | [2] |
| Primary Human HCC Organoids | ||||
| Organoid Model 1 | Mutant | <1 | Not specified | [2] |
| Organoid Model 2 | Mutant | <1 | Not specified | [2] |
| Organoid Model 3 | Wild-Type | >10 | Not specified | [2] |
In Vivo Efficacy in HCC Models
The selective efficacy of this compound observed in vitro is further substantiated by in vivo studies using tumor organoid allograft models in mice. In a direct comparison, this compound treatment resulted in significant tumor growth inhibition and prolonged survival in mice bearing CTNNB1-mutant tumors, an effect not observed to the same extent in models with wild-type CTNNB1.
| Animal Model | Treatment Group | Tumor Volume Reduction | Survival Benefit | Reference |
| MYC-CTNNB1 (Mutant) | This compound (30 mg/kg) | Significant reduction vs. vehicle | Significant increase vs. vehicle | [3] |
| Sorafenib (30 mg/kg) | Moderate reduction vs. vehicle | Moderate increase vs. vehicle | [3] | |
| MYC-Tp53 (Wild-Type) | This compound (30 mg/kg) | Minimal reduction vs. vehicle | No significant increase vs. vehicle | [3] |
| Sorafenib (30 mg/kg) | Minimal reduction vs. vehicle | No significant increase vs. vehicle | [3] |
Mechanism of Action: A Tale of Two Genotypes
This compound exerts its selective anti-tumor activity through a novel mechanism involving the inhibition of the KIT/MAPK signaling pathway, which is aberrantly activated in CTNNB1-mutant HCC.[1][3] This inhibition leads to the dephosphorylation of EZH2 at threonine-367, promoting its nuclear translocation.[1][2] In the nucleus, EZH2 acts as a transcriptional repressor of Wnt target genes, effectively shutting down the oncogenic signaling driven by mutant β-catenin.[1][2] In contrast, in CTNNB1 wild-type models, this specific dependency on the KIT/MAPK/EZH2 axis for Wnt pathway activation is absent, rendering this compound less effective.
Caption: this compound's differential effect on CTNNB1-mutant vs. wild-type HCC signaling.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: HCC cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or sorafenib for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
Patient-Derived Organoid Culture
-
Tissue Processing: Fresh HCC tumor tissue was minced and digested with a solution containing collagenase and dispase.
-
Organoid Seeding: The resulting cell suspension was mixed with Matrigel and seeded as droplets in 24-well plates.
-
Culture Medium: Organoids were cultured in a specialized medium containing essential growth factors.
-
Drug Screening: Established organoids were treated with this compound to assess effects on growth and viability.
In Vivo Tumor Organoid Allograft Model
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used for tumor implantation.
-
Organoid Implantation: Cultured HCC tumor organoids (MYC-CTNNB1 or MYC-Tp53) were harvested, resuspended in Matrigel, and injected subcutaneously into the flanks of the mice.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally with this compound (30 mg/kg), sorafenib (30 mg/kg), or vehicle control daily.[3]
-
Tumor Measurement: Tumor volume was measured bi-weekly using calipers.
-
Endpoint: Mice were monitored for tumor growth and overall survival. The experiment was terminated when tumors reached a predetermined size or if signs of morbidity were observed.
Caption: Workflow for assessing this compound efficacy from in vitro to in vivo models.
Logical Relationship of this compound's Efficacy
The enhanced efficacy of this compound in CTNNB1-mutant HCC is a direct consequence of the tumor's addiction to the Wnt/β-catenin signaling pathway, which is constitutively activated by the CTNNB1 mutation. This compound's mechanism is tailored to exploit this dependency.
Caption: The logical basis for this compound's targeted efficacy in CTNNB1-mutant HCC.
References
- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Wnt/β-catenin increases anti-tumor activity by synergizing with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of WNTinib for β-catenin Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for cancers driven by specific genetic alterations is a cornerstone of modern oncology. Mutations in the CTNNB1 gene, which encodes β-catenin, are found in approximately 30% of hepatocellular carcinomas (HCC), leading to aberrant activation of the Wnt signaling pathway and driving tumorigenesis.[1][2][3] WNTinib, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent with high selectivity for HCC harboring these β-catenin mutations.[1][2][3][4]
This guide provides an objective comparison of this compound's performance against other multi-kinase inhibitors, supported by experimental data. It details the methodologies for key validation experiments and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Performance Comparison: this compound vs. Standard-of-Care Kinase Inhibitors
This compound has demonstrated superior and selective efficacy in preclinical models of β-catenin mutant HCC when compared to existing multi-kinase inhibitors such as sorafenib and regorafenib.[1][3] The selectivity of this compound is highlighted by its significantly lower IC50 values in β-catenin (CTNNB1) mutant cell lines and organoids compared to their wild-type counterparts.
Data Summary: Comparative IC50 Values (μM) of Wnt Signaling Inhibitors
| Compound | Model System | Cell Line/Organoid | CTNNB1 Status | IC50 (μM) |
| This compound | Human HCC Cell Lines | Hep3B2.1-7 | S33Y Mutant | 0.45 |
| SNU-398 | S37C Mutant | 2.3 | ||
| Huh-7 | Wild-Type | >10 | ||
| SNU-475 | Wild-Type | >10 | ||
| Primary Human HCC Lines | 23129 | S45P Mutant | 0.28 | |
| 24032 | Wild-Type | >10 | ||
| Primary Human HCC Organoids | 23129 | S45P Mutant | 0.36 | |
| 24032 | Wild-Type | >10 | ||
| Sorafenib | Human HCC Cell Lines | Hep3B2.1-7 | S33Y Mutant | 7.9 |
| SNU-398 | S37C Mutant | >10 | ||
| Huh-7 | Wild-Type | >10 | ||
| SNU-475 | Wild-Type | >10 | ||
| Primary Human HCC Lines | 23129 | S45P Mutant | >10 | |
| 24032 | Wild-Type | >10 | ||
| Primary Human HCC Organoids | 23129 | S45P Mutant | >10 | |
| 24032 | Wild-Type | >10 | ||
| Regorafenib | Murine HCC Organoids | MYC-CTNNB1 | S45Y Mutant | >10 |
| MYC-Tp53 | Wild-Type | >10 |
Data compiled from Rialdi et al., Nature Cancer (2023).[1][5]
Mechanism of Action: A Novel Approach to Targeting Mutant β-catenin
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex (comprising APC, Axin, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] Mutations in β-catenin, often in its N-terminal region, prevent this phosphorylation, leading to its stabilization, nuclear accumulation, and constitutive activation of TCF/LEF-mediated transcription of oncogenes.[8]
This compound does not target β-catenin directly. Instead, it acts as a multi-kinase inhibitor, targeting the KIT/MAPK signaling axis.[1][3] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of the EZH2 transcriptional repressor. In the nucleus, EZH2 selectively represses the transcription of Wnt target genes that are aberrantly activated by mutant β-catenin.[1][9] A key aspect of this compound's selectivity is its reduced activity against BRAF and p38α kinases, which avoids the compensatory feedback signaling often seen with less selective multi-kinase inhibitors.[1][3]
Caption: Canonical Wnt signaling and the mechanism of this compound action.
Experimental Protocols for Selectivity Validation
Validating the selectivity of a Wnt inhibitor requires a series of robust cell-based assays. Below are detailed protocols for key experiments used to generate the type of data presented in this guide.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for cell culture and luminescence reading
-
Cancer cell lines (β-catenin mutant and wild-type)
-
Standard cell culture medium and reagents
-
Test compounds (this compound and others)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Culture the plates for 24 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[5] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[5]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 values.
Wnt/β-catenin Reporter Assay (Dual-Luciferase® System)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
Dual-Luciferase® Reporter Assay System (Promega)
-
TOPFlash (contains TCF/LEF binding sites upstream of a firefly luciferase reporter gene) and FOPFlash (contains mutated, inactive binding sites) plasmids.
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
Transfection reagent.
-
Cancer cell lines.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in 24-well or 48-well plates and grow to ~70-80% confluency.
-
Transfection: Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test inhibitor.
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash cells with PBS and lyse them by adding 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle rocking.
-
Firefly Luciferase Measurement: Add Luciferase Assay Reagent II (LAR II) to a luminometer tube or well of a white plate. Add 20 µL of the cell lysate and immediately measure the firefly luminescence.
-
Renilla Luciferase Measurement: Add Stop & Glo® Reagent to the same tube/well. This quenches the firefly reaction and initiates the Renilla reaction. Immediately measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The Wnt signaling activity is expressed as the ratio of normalized TOPFlash to FOPFlash activity. Calculate the inhibition of Wnt signaling relative to the vehicle control.
3D Tumor Organoid Drug Sensitivity Assay
This assay provides a more physiologically relevant model to test drug efficacy by using three-dimensional, self-organizing cultures derived from patient tumors or cell lines.
Materials:
-
Established tumor organoid cultures (β-catenin mutant and wild-type).
-
Basement membrane matrix (e.g., Matrigel).
-
Organoid culture medium.
-
384-well plates.
-
Test compounds.
-
CellTiter-Glo® 3D Cell Viability Assay Kit (Promega).
-
Automated liquid handler (recommended).
-
Luminometer.
Procedure:
-
Organoid Dissociation: Harvest mature organoids from the basement membrane matrix and dissociate them into small fragments or single cells using enzymatic digestion (e.g., TrypLE) and mechanical disruption.
-
Cell Plating: Resuspend the organoid fragments/cells in fresh, cold basement membrane matrix. Dispense small droplets (e.g., 20-40 µL) into the wells of a 384-well plate.
-
Matrix Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.
-
Culture and Treatment: Add organoid culture medium containing the desired concentrations of the test compounds to each well.
-
Incubation: Culture the organoids for 5-7 days, replenishing the medium with the compound every 2-3 days.
-
Viability Assessment: On the final day, use the CellTiter-Glo® 3D Cell Viability Assay, which is specifically formulated for robust lysis of 3D structures.
-
Data Analysis: Follow the same procedure as the 2D cell viability assay to measure luminescence and calculate IC50 values.
Experimental Workflow for Validating Inhibitor Selectivity
The process of validating a selective inhibitor involves a logical progression from initial screening to in-depth mechanistic studies.
Caption: Workflow for validating the selectivity of a WNT pathway inhibitor.
This guide provides a framework for understanding and validating the selectivity of this compound for β-catenin mutant cancers. The provided data and protocols serve as a resource for researchers aiming to replicate these findings or to evaluate novel compounds targeting the Wnt signaling pathway.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Drug Sensitivity Activity Testing of Organoids [absin.net]
- 4. promega.com [promega.com]
- 5. device.report [device.report]
- 6. ch.promega.com [ch.promega.com]
- 7. Drug Sensitivity Assays of Human Cancer Organoid Cultures | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
A Head-to-Head Comparison of WNTinib with Other Wnt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The recent emergence of WNTinib, a novel multi-kinase inhibitor, has generated significant interest within the research community. This guide provides an objective, data-driven comparison of this compound with other classes of Wnt pathway inhibitors, offering a comprehensive resource for evaluating their preclinical performance.
Overview of Wnt Pathway Inhibition Strategies
Wnt pathway inhibitors can be broadly categorized based on their point of intervention within the signaling cascade. This compound represents a unique mechanism, indirectly targeting the pathway by modulating KIT/MAPK/EZH2 signaling, leading to the suppression of β-catenin/Wnt targets.[1][2][3] This contrasts with other major classes of inhibitors that directly target core components of the Wnt pathway. These include:
-
Porcupine Inhibitors (e.g., LGK974): These agents block the secretion of Wnt ligands by inhibiting the O-acyltransferase Porcupine (PORCN), thereby preventing the activation of Frizzled receptors.
-
Tankyrase Inhibitors (e.g., XAV939, G007-LK): These inhibitors stabilize Axin by preventing its poly-ADP-ribosylation by Tankyrase, a member of the PARP family. This leads to the enhanced degradation of β-catenin.
-
β-catenin/CBP Inhibitors (e.g., ICG-001): This class of inhibitors disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP), thereby preventing the transcription of Wnt target genes.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the available quantitative data for this compound and representative inhibitors from other classes, focusing on their activity in cancer models with dysregulated Wnt signaling, particularly those with β-catenin (CTNNB1) or APC mutations.
Table 1: In Vitro Efficacy (IC50 Values)
| Inhibitor | Class | Cancer Type | Cell Line(s) | Mutation Status | IC50 (µM) | Reference(s) |
| This compound | KIT/MAPK/EZH2 Inhibitor | Hepatocellular Carcinoma (HCC) | HepG2, Huh7, SNU398 | CTNNB1 mutant | ~1 | [4][5][6][7] |
| LGK974 | Porcupine Inhibitor | Head and Neck Squamous Cell Carcinoma | HN30 | - | 0.0003 | [8] |
| Colorectal Cancer | SW742, SW480 | APC mutant | Not specified | [9] | ||
| XAV939 | Tankyrase Inhibitor | Colorectal Cancer | CD44+CD133+ Caco-2 | APC mutant | 15.3 | [1] |
| Hepatocellular Carcinoma (HCC) | HepG2, Huh7, Hep40 | CTNNB1 mutant (HepG2) | 1.56 - 100 (cell line dependent) | [10][11] | ||
| Melanoma | B16F10 | - | 1.38 | [12] | ||
| Small Cell Lung Cancer | NCI-H446 | - | 20.02 | [13] | ||
| G007-LK | Tankyrase Inhibitor | Colorectal Cancer | COLO-320DM | APC mutant | 0.434 | [14] |
| ICG-001 | β-catenin/CBP Inhibitor | Osteosarcoma | KHOS, MG63, 143B | - | 0.83 - 1.24 (at 72h) | [15] |
| Pancreatic Stellate Cells | imPSC, ihPSC | - | ~5 - 25 | [16] | ||
| Pediatric Glioma | Various | - | < 0.005 | [17] | ||
| Hepatocellular Carcinoma (HCC) | HepG2, SNU398 | CTNNB1 mutant | 25 - 32 | [18] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Inhibitor | Class | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | KIT/MAPK/EZH2 Inhibitor | Hepatoblastoma PDX, HepG2, TT001 xenografts | 30 mg/kg | Significant tumor volume reduction and increased survival. | [19] |
| LGK974 | Porcupine Inhibitor | MMTV-Wnt1 breast cancer model | 1.0-3.0 mg/kg/day | Robust tumor regression. | [8] |
| HN30 HNSCC xenograft | 3 mg/kg | Tumor regression. | [8] | ||
| XAV939 | Tankyrase Inhibitor | CD44+CD133+ Caco-2 colorectal cancer xenograft | 20 mg/kg, every 3 days | 95% reduction in tumor volume. | [1] |
| Colorectal cancer patient-derived xenograft | 25 mg/kg (with 5-FU) | 45% Tumor Growth Inhibition (TGI). | [3] | ||
| G007-LK | Tankyrase Inhibitor | COLO-320DM colorectal cancer xenograft | Not specified | Concentration-dependent tumor growth inhibition. | [20] |
| ICG-001 | β-catenin/CBP Inhibitor | SW620 colorectal cancer xenograft | 150 mg/kg, i.v. | Dramatic reduction in tumor volume. | [2] |
| Mel270 uveal melanoma xenograft | 50 mg/kg, intratumorally, 5 days/week | Substantial reduction in tumor growth and prolonged survival. | [21] | ||
| Pancreatic cancer orthotopic xenograft | Not specified | Significantly prolonged survival. | [22] | ||
| Multiple myeloma xenograft | Not specified | Significant reduction in tumor growth. | [23] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Wnt signaling pathway with points of inhibition for different classes of inhibitors.
Caption: A typical experimental workflow for evaluating Wnt pathway inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate Wnt pathway inhibitors.
TOPFlash Reporter Assay (for Wnt Pathway Activity)
-
Cell Seeding: Plate cells (e.g., HEK293T or cancer cell lines) in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt pathway inhibitor at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor) and a vehicle control.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the positive control.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Wnt pathway inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the Wnt pathway inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, Axin, Cyclin D1, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the Wnt pathway inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor and Body Weight Measurement: Measure the tumor volume (using the formula: 0.5 x length x width²) and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI). For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
Conclusion
This compound presents a promising and distinct approach to targeting Wnt-driven cancers, particularly those with β-catenin mutations. Its indirect mechanism of action via the KIT/MAPK/EZH2 axis differentiates it from other inhibitors that directly target the core Wnt pathway components. Preclinical data suggests that this compound has potent anti-tumor activity in relevant HCC models.
The choice of a Wnt pathway inhibitor for further investigation will depend on the specific cancer type, its underlying genetic mutations, and the desired therapeutic strategy. Porcupine and Tankyrase inhibitors have shown efficacy in models with upstream Wnt pathway activation, while β-catenin/CBP inhibitors offer a more downstream point of intervention. This guide provides a foundational comparison to aid researchers in navigating the expanding landscape of Wnt pathway therapeutics. Further head-to-head studies in standardized models will be crucial for a more definitive comparison of these promising anti-cancer agents.
References
- 1. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 4. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antitumor effects of aspirin and LGK974 drugs on cellular signaling pathways, cell cycle and apoptosis in colorectal cancer cell lines compared to oxaliplatin drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification and Characterization of a Novel Small-Molecule Inhibitor of β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound increases survival in mice with hepatoblastoma | BioWorld [bioworld.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ICG-001 Exerts Potent Anticancer Activity Against Uveal Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
WNTinib's impact on survival rates in animal models compared to other drugs
A comprehensive analysis of preclinical data reveals that WNTinib, a novel multi-kinase inhibitor, significantly improves survival rates in animal models of hepatocellular carcinoma (HCC) and hepatoblastoma compared to the standard-of-care therapies, sorafenib and regorafenib. This guide provides a detailed comparison of the efficacy of this compound with these alternatives, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound has shown remarkable efficacy in preclinical studies, particularly in tumors harboring mutations in the β-catenin gene (CTNNB1), which are prevalent in both adult and pediatric liver cancers.[1][2] The drug works by downregulating oncogenic Wnt signaling through the inhibition of KIT/MAPK signaling, which leads to the downstream activation of the transcriptional repressor EZH2.[2]
Comparative Survival Analysis in Animal Models
In a key preclinical study utilizing a hydrodynamic tail-vein injection model of CTNNB1-mutated HCC in mice, this compound demonstrated a marked survival advantage over both a vehicle control and the multi-kinase inhibitor sorafenib. While the specific median survival times were not numerically stated in the available graph, the Kaplan-Meier survival curve clearly illustrates that a significantly higher percentage of mice treated with this compound survived over the duration of the study compared to those treated with sorafenib or the vehicle.[3]
In separate studies on an orthotopic murine H129 liver tumor model, regorafenib also showed a survival benefit over vehicle control, with a median survival of 36 days for the regorafenib-treated group compared to 27 days for the vehicle group.[4][5] Sorafenib, in a similar model, did not produce a statistically significant improvement in survival compared to the vehicle.[4][5] While a direct head-to-head comparison of this compound and regorafenib in the same study is not yet available, the existing data suggests this compound's potential for superior efficacy.
Further evidence of this compound's potent anti-tumor activity comes from studies in hepatoblastoma, the most common pediatric liver cancer.[6] In a patient-derived xenograft (PDX) model of hepatoblastoma, this compound treatment doubled the median survival to 42 days compared to 21 days in the control group.[1] In another model using HepG2 cell line implants, the median survival was 16 days for the this compound-treated group versus 9 days for the control group.[1]
The following table summarizes the key survival data from these preclinical studies:
| Drug | Animal Model | Cancer Type | Key Survival Data |
| This compound | Hydrodynamic tail-vein injection mouse model | CTNNB1-mutated Hepatocellular Carcinoma | Significantly higher percentage of survival compared to sorafenib and vehicle.[3] |
| This compound | Patient-Derived Xenograft (PDX) mouse model | Hepatoblastoma | Median survival of 42 days vs. 21 days for control.[1] |
| This compound | HepG2 xenograft mouse model | Hepatoblastoma | Median survival of 16 days vs. 9 days for control.[1] |
| Sorafenib | Hydrodynamic tail-vein injection mouse model | CTNNB1-mutated Hepatocellular Carcinoma | Lower percentage of survival compared to this compound.[3] |
| Sorafenib | Orthotopic H129 mouse model | Hepatocellular Carcinoma | No significant improvement in survival vs. vehicle (33 vs. 28 days).[4][5] |
| Regorafenib | Orthotopic H129 mouse model | Hepatocellular Carcinoma | Median survival of 36 days vs. 27 days for vehicle.[4][5] |
Experimental Protocols
The following are summaries of the experimental methodologies used in the key preclinical studies:
This compound Studies
-
Animal Models:
-
Hydrodynamic Tail-Vein Injection Model: C57BL/6J mice were injected with plasmids encoding MYC and a constitutively active form of β-catenin (CTNNB1) to induce HCC.[7]
-
Patient-Derived Xenograft (PDX) and Cell Line Xenograft Models: Mice were implanted with tumor tissue from hepatoblastoma patients or with HepG2 and TT001 hepatoblastoma cell lines.[6]
-
-
Drug Administration:
Sorafenib Studies
-
Animal Models:
-
Hydrodynamic Tail-Vein Injection Model: As described for the this compound study.[7]
-
Orthotopic H129 Mouse Model: H129 hepatoma cells were transplanted into the liver of syngeneic mice.[8]
-
Patient-Derived Xenograft (PDX) Models: Various patient-derived HCC tumors were implanted subcutaneously in mice.[9]
-
-
Drug Administration:
-
In the hydrodynamic tail-vein model, sorafenib was administered at a dose of 30 mg/kg via oral gavage on a 5 days on, 2 days off schedule.[3]
-
In the orthotopic H129 model, sorafenib was given orally once daily at 30 mg/kg.[8]
-
In PDX models, sorafenib was administered orally once daily at doses ranging from 10 to 100 mg/kg.[9]
-
Regorafenib Studies
-
Animal Models:
-
Drug Administration:
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental design, the following diagrams are provided.
Caption: Canonical WNT Signaling Pathway.
Caption: this compound's Mechanism of Action.
Caption: General Experimental Workflow.
References
- 1. New drug, this compound, delays tumor growth and improves survival in mouse models of children’s liver cancer - ecancer [ecancer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound increases survival in mice with hepatoblastoma | BioWorld [bioworld.com]
- 7. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
WNTinib Demonstrates Favorable Pharmacokinetic Profile Compared to Other Kinase Inhibitors in Preclinical Studies
A comprehensive analysis of preclinical data reveals that WNTinib, a novel multi-kinase inhibitor, exhibits a promising pharmacokinetic (PK) profile characterized by a longer half-life and sustained plasma concentrations compared to several established kinase inhibitors used in the treatment of hepatocellular carcinoma (HCC). This guide provides a detailed comparison of this compound's pharmacokinetics with those of sorafenib, lenvatinib, and regorafenib, supported by experimental data and detailed methodologies.
This compound has emerged as a selective antagonist of β-catenin mutant HCC, a subtype that accounts for 30% of liver cancer cases and currently lacks targeted therapies.[1][2][3] Its mechanism of action involves the downregulation of the oncogenic Wnt signaling pathway through the inhibition of KIT/MAPK signaling, which in turn leads to the activation of the EZH2 transcriptional repressor.[4][5][6] This unique mechanism provides a durable and selective repression of genes targeted by the mutant β-catenin/Wnt pathway.[5][6]
Comparative Pharmacokinetic Analysis
In vivo pharmacokinetic studies in BALB/c mice have demonstrated that this compound possesses distinct advantages over other kinase inhibitors. Following a single 20 mg/kg oral dose, this compound achieved a plasma concentration of 7 µM 24 hours post-dosing, with detectable levels remaining for up to 72 hours.[1] Notably, this compound has a longer half-life of 9.38 hours compared to sorafenib's reported 8 hours in similar preclinical models.[1]
The following table summarizes the key pharmacokinetic parameters of this compound and comparator kinase inhibitors in mice. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions such as mouse strain and dosing vehicle.
| Parameter | This compound | Sorafenib | Lenvatinib | Regorafenib |
| Dose (mg/kg) | 20 | 20 | 10 | 10 |
| Mouse Strain | BALB/c | BALB/c | Not Specified | BALB/c nu/nu |
| Cmax (µg/mL) | Not explicitly stated | ~6.5 | ~1.5 | ~4.1 |
| Tmax (h) | Not explicitly stated | 6 | ~1-2 | ~4-8 |
| AUC (µg·h/mL) | Not explicitly stated | ~83.6 (AUC0-24) | Not explicitly stated | ~46.9 (AUC0-24)ss |
| Half-life (t½) (h) | 9.38[1] | ~6-8 | ~5-6 | ~6-8 |
| Bioavailability (%) | Not explicitly stated | ~80 | ~64-78 | Not explicitly stated |
| Protein Binding (%) | Not explicitly stated | >99.5 | >98 | >99.5 |
Data for comparator drugs were compiled from various preclinical studies.[1][7]
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by modulating the Wnt signaling pathway in a unique manner. Instead of directly targeting core Wnt components, it inhibits upstream kinases, leading to downstream epigenetic modifications that suppress Wnt target gene expression.
Caption: this compound inhibits KIT/MAPK signaling, leading to EZH2 activation and repression of Wnt target genes.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate and validate these findings.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of a kinase inhibitor following oral administration in mice.
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Materials:
-
Test Animals: Male or female BALB/c mice, 7-8 weeks old.
-
Kinase Inhibitor: this compound or comparator drug.
-
Dosing Vehicle: A suitable vehicle for oral administration, such as a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final formulation should be a clear solution or a uniform suspension.
-
Equipment: Oral gavage needles (20-22 gauge), micro-hematocrit capillary tubes, EDTA-coated microcentrifuge tubes, centrifuge, LC-MS/MS system.
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before drug administration, with free access to water.
-
Dosing: Prepare the dosing solution of the kinase inhibitor in the chosen vehicle. Administer a single oral dose (e.g., 20 mg/kg) via oral gavage. The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via the retro-orbital plexus. A sparse sampling technique may be employed where different subsets of mice are used for different time points to minimize blood loss from individual animals.
-
Plasma Separation: Immediately transfer the collected blood into EDTA-coated tubes and centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
LC-MS/MS Quantification of Kinase Inhibitors in Plasma
This protocol describes a general method for the quantification of kinase inhibitors in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma Samples: Collected as described in the in vivo PK study protocol.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte or a structurally similar compound.
-
Reagents: Acetonitrile, methanol, formic acid, ammonium formate (all LC-MS grade).
-
Equipment: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions, collision energy, and other source parameters for the specific kinase inhibitor and internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of the kinase inhibitor into blank mouse plasma and processing them alongside the study samples.
-
Determine the concentration of the kinase inhibitor in the study samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Conclusion
The preclinical data presented in this guide highlight the favorable pharmacokinetic profile of this compound, particularly its extended half-life and sustained plasma exposure, when compared to other kinase inhibitors approved for HCC. These characteristics, combined with its unique mechanism of action targeting a specific vulnerability in a defined patient population, underscore the potential of this compound as a promising therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further research and validation of these findings by the scientific community.
References
- 1. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib in Mice – A Pharmacokinetic Study | Chemical Engineering Transactions [cetjournal.it]
- 5. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
WNT Inhibitors and Anticancer Agents: A Synergistic Alliance in Oncology Research
The combination of WNT signaling pathway inhibitors with existing anticancer agents is emerging as a powerful strategy to enhance therapeutic efficacy and overcome drug resistance across a spectrum of cancers. Researchers are observing significant synergistic effects when WNT inhibitors are co-administered with chemotherapy, targeted therapies, and immunotherapy, opening new avenues for drug development and patient treatment.
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various malignancies, contributing to tumor growth and resistance to conventional therapies.[1][2] By targeting this pathway, WNT inhibitors can sensitize cancer cells to the cytotoxic effects of other anticancer drugs, leading to improved treatment outcomes. This guide provides a comparative overview of the synergistic effects of WNT inhibitors with other anticancer agents, supported by experimental data and detailed methodologies.
Synergistic Combinations: A Data-Driven Comparison
The synergistic potential of WNT inhibitors has been demonstrated in combination with several classes of anticancer drugs. Below is a summary of key findings from preclinical and clinical studies.
WNT Inhibitors in Combination with Chemotherapy
The addition of WNT inhibitors to conventional chemotherapy regimens has shown promise in enhancing tumor cell killing and overcoming resistance.
| Cancer Type | WNT Inhibitor | Chemotherapeutic Agent | Key Synergistic Outcomes | Reference |
| Breast Cancer | Vantictumab, Ipafricept | Taxanes | Potentiated cytotoxic effect by modulating Wnt pathway activity in mitotic cells. | [3] |
| Breast Cancer | XAV939 | Paclitaxel | Attenuated metastasis, angiogenesis, and growth by suppressing Wnt signaling. | [4][5] |
| Ovarian Cancer | WNT974 (Porcupine inhibitor) | Paclitaxel | Reduced tumor size and increased infiltration of CD8+ T cells. | [6] |
| Bladder Cancer | XAV939 | Paclitaxel | Sensitized paclitaxel-resistant cells to apoptosis by inhibiting the Wnt/β-catenin pathway. | [7] |
| Glioma | LGK974 (Porcupine inhibitor) | Temozolomide (TMZ) | Overcame therapy resistance by suppressing therapy-induced activation of non-canonical WNT signaling. | [8] |
| Head-and-Neck Squamous Cell Carcinoma | XAV939 | Cisplatin | Increased cytotoxicity and abrogated cancer-stem-like cell phenotype. | [9] |
WNT Inhibitors in Combination with Targeted Therapy
Targeting the WNT pathway in conjunction with other oncogenic signaling pathways has proven to be a highly effective strategy.
| Cancer Type | WNT Inhibitor | Targeted Agent | Key Synergistic Outcomes | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | XAV939, Pyrvinium | Gefitinib (EGFR inhibitor) | Enhanced inhibition of NSCLC cell expansion. | [10] |
| Wnt-addicted Cancers | ETC-159 (Porcupine inhibitor) | Olaparib (PARP inhibitor) | Induced a "BRCA-like" state, leading to synthetic lethality and inhibition of tumor growth. | [11][12][13] |
| PARPi-resistant Ovarian Cancer | XAV939, Pyrvinium pamoate | Olaparib (PARP inhibitor) | Synergistically suppressed tumor growth and induced apoptosis. | [14][15] |
| Colorectal Cancer | PKF115-584, Pyrvinium pamoate | FTS (Salirasib) (KRAS inhibitor) | Synergistically induced growth arrest and apoptosis in cells with both Wnt and KRAS mutations. | [16] |
WNT Inhibitors in Combination with Immunotherapy
A particularly exciting area of research is the synergy between WNT inhibitors and immune checkpoint inhibitors, which can convert immunologically "cold" tumors into "hot" tumors more susceptible to immune attack.
| Cancer Type | WNT Inhibitor | Immunotherapy Agent | Key Synergistic Outcomes | Reference |
| Various Solid Tumors | Vantictumab, Ipafricept | Anti-CTLA-4, Anti-PD-1 | Induced synergistic anti-tumor responses, decreased tumor volume, and increased infiltration of activated CD8+ T cells. | [17] |
| Various Solid Tumors | LGK974 (Porcupine inhibitor) | Spartalizumab (Anti-PD-1) | Achieved stable disease in 53% of patients refractory to prior anti-PD-1 therapy. | [18] |
| Wnt-activated Tumors | DCR-BCAT (RNAi-based β-catenin inhibitor) | Epacadostat (IDO inhibitor), Anti-PD-1 | Triple combination led to tumor regression and increased CD8+ T cells. | [19] |
| Various Cancers | General Wnt/β-catenin inhibition | Immune Checkpoint Blockade (ICB) | Increased infiltration of cytotoxic T cells and dendritic cells, converting "cold" tumors to "hot" tumors. | [[“]][[“]] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of WNT inhibitors with other anticancer agents are underpinned by intricate molecular mechanisms. Visualizing these interactions provides a clearer understanding of the underlying biology.
Figure 1. Mechanisms of synergy between WNT inhibitors and other anticancer agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these synergistic findings. Below are representative experimental protocols cited in the literature.
In Vitro Synergy Assessment
Objective: To determine the synergistic interaction between a WNT inhibitor and another anticancer agent in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the WNT inhibitor, the combination agent, and their combination for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn or CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
This protocol is a generalized representation based on methodologies described in studies assessing synergy.[10][16]
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the synergistic antitumor efficacy of a WNT inhibitor and another anticancer agent in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously or orthotopically implanted with cancer cells. For immunotherapy studies, syngeneic mouse models are used.[6]
-
Tumor Growth Monitoring: Once tumors reach a palpable size, their dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, WNT inhibitor alone, combination agent alone, and the combination of both drugs. The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[6]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include animal survival, body weight monitoring, and analysis of tumor tissues at the end of the study.
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned for IHC analysis of biomarkers such as Ki67 (proliferation), cleaved caspase-3 (apoptosis), and CD8 (T-cell infiltration).[6][15]
Figure 2. A generalized workflow for assessing the synergy of WNT inhibitors.
Conclusion
The combination of WNT inhibitors with other anticancer agents represents a promising therapeutic strategy with the potential to significantly improve patient outcomes. The synergistic interactions observed across various cancer types and drug classes highlight the central role of the WNT signaling pathway in tumorigenesis and drug resistance. Continued research into the mechanisms of synergy and the development of robust preclinical and clinical trial designs will be crucial to translate these promising findings into effective cancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance this exciting field of oncology.
References
- 1. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemsynergy.com [stemsynergy.com]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Abstract 4710: The effect of Wnt inhibition combined with paclitaxel on tumor burden and CD8+ T cell infiltration in syngeneic murine models of ovarian cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. WNT inhibition creates a BRCA‐like state in Wnt‐addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Wnt signaling inhibition confers induced synthetic lethality to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Wnt/β-Catenin Signaling and Resistance to Immune Checkpoint Inhibitors: From Non-Small-Cell Lung Cancer to Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of RNAi-based β-catenin inhibition on immunosuppressive Wnt-activated tumors in combination with IDOi/PD-1 immunotherapy. - ASCO [asco.org]
- 20. consensus.app [consensus.app]
- 21. consensus.app [consensus.app]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of WNTinib
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of WNTinib, a multi-kinase inhibitor. Adherence to these procedures is essential for protecting both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal plant. Avoid releasing it into the environment and never dispose of it down the drain[1].
Chemical and Safety Data at a Glance
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | 4-[3-Fluoro-4-[[[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide | [2] |
| Molecular Formula | C22H16F6N4O3 | [1][2][3] |
| Molecular Weight | 498.39 g/mol | [1][2][3] |
| CAS Number | 2770091-44-4 | [1][2][3] |
| Purity | ≥98% (HPLC) | [2] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [1][4] |
Step-by-Step Disposal Protocols
Strict adherence to the following protocols is mandatory for ensuring safety and regulatory compliance. The required Personal Protective Equipment (PPE) when handling this compound includes safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1].
Protocol 1: Disposal of Unused or Expired this compound (Solid Powder)
-
Do Not Discard as Regular Trash: Unused or expired this compound powder must not be placed in general laboratory or municipal trash.
-
Package for Disposal:
-
Ensure the original container is tightly sealed.
-
If the original container is compromised, place it inside a larger, leak-proof, and clearly labeled secondary container.
-
Label the container as "Hazardous Chemical Waste," "Toxic," and include the chemical name "this compound."
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for disposal at an approved hazardous waste facility[1].
Protocol 2: Disposal of this compound Solutions (e.g., in DMSO)
-
Collect Waste: Designate a specific, sealed, and clearly labeled waste container for all liquid waste containing this compound.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration.
-
Storage and Disposal: Store the sealed waste container in a cool, well-ventilated area away from ignition sources[1]. Arrange for collection by your institution's EHS for incineration or other approved disposal methods.
Protocol 3: Disposal of Contaminated Labware
-
Segregation: All disposable labware that has come into contact with this compound (e.g., pipette tips, tubes, gloves, flasks) must be segregated from non-hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container, often a purple-lidded cytotoxic waste bin or a container lined with a durable bag[5][6].
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated cytotoxic sharps container to prevent punctures[6].
-
Labeling and Disposal: Seal the container when it is no more than two-thirds full. Label it clearly as "Hazardous Chemical Waste" or "Cytotoxic Waste" and arrange for disposal through your EHS office.
Protocol 4: Spill Management and Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate spill area[1].
-
Wear Full PPE: Before addressing the spill, don the appropriate PPE, including a respirator, safety goggles, impervious clothing, and protective gloves[1].
-
Contain the Spill:
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled hazardous waste container[1][5].
-
Decontaminate the Area: Wipe the spill area three times with a suitable detergent wipe or cleaning solution, discarding the wipe into the hazardous waste container after each pass[5].
-
Final Disposal: Seal the hazardous waste container and contact EHS for disposal.
Visual Guides for Safety and Workflow
To further clarify procedures and the mechanism of action of this compound, the following diagrams have been created.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Caption: this compound inhibits the oncogenic Wnt/β-catenin signaling pathway.[3][4]
References
- 1. This compound|2770091-44-4|MSDS [dcchemicals.com]
- 2. This compound Supplier | CAS 2770091-44-4 | Tocris Bioscience [tocris.com]
- 3. This compound|CAS 2770091-44-4|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. secamb.nhs.uk [secamb.nhs.uk]
- 6. griffith.edu.au [griffith.edu.au]
Safeguarding Your Research: A Comprehensive Guide to Handling WNTinib
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling WNTinib, a multi-kinase inhibitor. Outlined below are procedural, step-by-step recommendations for personal protective equipment (PPE), handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding these hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields.[1] |
| Hand Protection | Protective Gloves | Use appropriate chemical-resistant gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals.[1] |
| Respiratory Protection | Suitable Respirator | Use in areas with inadequate ventilation or when creating dust or aerosols.[1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work exclusively in areas equipped with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
| Form | Storage Temperature |
| Powder | -20°C[1] |
| In Solvent | -80°C[1][2] |
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] |
| Ingestion | If the individual feels unwell, call a POISON CENTER or a doctor. Rinse the mouth with water.[1] |
Spill and Disposal Procedures
Proper management of spills and waste is essential to prevent environmental contamination and exposure.
Spill Response:
-
Use full personal protective equipment.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Ensure adequate ventilation.[1]
-
Evacuate personnel to safe areas.[1]
-
Collect spillage.[1]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Experimental Protocol: Preparation of Stock Solutions
Accurate preparation of stock solutions is fundamental for experimental reproducibility.
-
Determine the required concentration and volume of the stock solution.
-
Calculate the mass of this compound powder needed using its molecular weight (498.39 g/mol ). Note that the batch-specific molecular weight may vary.
-
Weigh the this compound powder in a chemical fume hood.
-
Dissolve the powder in an appropriate solvent, such as DMSO.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
